3-Bromo-5-isoxazolecarboxaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,2-oxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2/c5-4-1-3(2-7)8-6-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGNLDFDLLMAJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564972 | |
| Record name | 3-Bromo-1,2-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220780-57-4 | |
| Record name | 3-Bromo-1,2-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1,2-oxazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-isoxazolecarboxaldehyde: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 3-Bromo-5-isoxazolecarboxaldehyde. It also explores the applications of the broader isoxazole class of compounds in drug discovery, with a focus on their role as versatile scaffolds for the development of potent enzyme inhibitors.
Chemical Properties and Structure
This compound is a halogenated heterocyclic aldehyde. Its chemical structure combines the aromatic isoxazole ring with a reactive aldehyde functional group, making it a valuable building block in organic synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 220780-57-4 | [] |
| Molecular Formula | C₄H₂BrNO₂ | [] |
| Molecular Weight | 175.97 g/mol | [] |
| IUPAC Name | 3-bromo-1,2-oxazole-5-carbaldehyde | [] |
| SMILES | O=Cc1cc(Br)no1 | [] |
| Appearance | White to yellow solid | |
| Boiling Point (Predicted) | 276.4 ± 20.0 °C at 760 mmHg | [] |
| Density (Predicted) | 1.886 ± 0.06 g/cm³ | [] |
| Solubility | No data available | |
| Melting Point | No data available | |
| Storage | Store in an inert atmosphere, preferably in a freezer at -20°C |
Structure:
The core of the molecule is a five-membered isoxazole ring, which is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. A bromine atom is substituted at the 3-position, and a carboxaldehyde group is at the 5-position.
Figure 1: Chemical structure of this compound.
Spectroscopic Data
Synthesis and Reactivity
Synthesis
A common synthetic route to this compound involves the oxidation of the corresponding alcohol, (3-bromoisoxazol-5-yl)methanol.
Experimental Protocol: Oxidation of (3-bromoisoxazol-5-yl)methanol
This protocol is adapted from a literature procedure.
Materials:
-
(3-bromoisoxazol-5-yl)methanol
-
Dess-Martin periodinane
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (3-bromoisoxazol-5-yl)methanol in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add Dess-Martin periodinane to the cooled solution in portions.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture vigorously.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether and ethyl acetate.
-
Combine all organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel.
Figure 2: Synthetic workflow for this compound.
Reactivity
The isoxazole ring is generally stable, but the N-O bond can be cleaved under certain reductive or basic conditions. The bromine atom at the 3-position is susceptible to nucleophilic substitution, which allows for the introduction of various functional groups.[3] The aldehyde group at the 5-position is a versatile handle for a wide range of chemical transformations, including:
-
Reductive amination: To form amines, such as (3-bromoisoxazol-5-yl)methanamine.
-
Oxidation: To form the corresponding carboxylic acid.
-
Wittig and related olefination reactions: To form alkenes.
-
Condensation reactions: With various nucleophiles to form imines, hydrazones, and other derivatives.
Applications in Drug Discovery
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[4] Derivatives of isoxazole have demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[5]
While specific applications of this compound are not extensively documented, its structure makes it an ideal starting material for the synthesis of more complex molecules with potential therapeutic value. The presence of two distinct reactive sites—the bromo and aldehyde groups—allows for sequential and regioselective modifications.
A particularly relevant area of research is the development of isoxazole-based kinase inhibitors.[6][7] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer and neurodegenerative disorders.
Isoxazoles as Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that is a key target in the development of treatments for Alzheimer's disease, bipolar disorder, and diabetes.[8][9] The isoxazole core has been incorporated into potent and selective GSK-3 inhibitors.[8][10][11] this compound can serve as a precursor to these inhibitors. For example, the aldehyde can be converted to an amine, which can then be further functionalized to create a library of potential GSK-3 inhibitors.
Figure 3: Simplified GSK-3 signaling pathway and point of intervention.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual functionality allows for the straightforward introduction of molecular diversity, making it an attractive starting point for the development of novel therapeutic agents. The established importance of the isoxazole scaffold in biologically active compounds, especially as kinase inhibitors, highlights the potential of this and related compounds in future drug discovery efforts. Further research into the experimental properties and reactivity of this compound is warranted to fully exploit its synthetic potential.
References
- 2. This compound(220780-57-4) 1H NMR spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Bromo-5-isoxazolecarboxaldehyde CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-5-isoxazolecarboxaldehyde, including its chemical properties, synthesis, and potential applications in drug discovery.
Core Chemical Data
CAS Number: 220780-57-4[][2][3]
Molecular Formula: C₄H₂BrNO₂[]
| Property | Value | Source |
| Molecular Weight | 175.97 g/mol | [3] |
| Boiling Point | 276.4°C at 760 mmHg | [] |
| Density | 1.886 g/cm³ | [] |
| IUPAC Name | 3-bromo-1,2-oxazole-5-carbaldehyde | [] |
| SMILES | C1=C(ON=C1Br)C=O | [] |
| InChI Key | RXGNLDFDLLMAJZ-UHFFFAOYSA-N | [] |
Spectroscopic Data
While a comprehensive dataset is not publicly available, ¹H NMR spectral data for this compound has been reported.[4]
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the oxidation of the corresponding alcohol, (3-bromo-isoxazol-5-yl)-methanol, using Dess-Martin periodinane.[3]
Materials:
-
(3-bromo-isoxazol-5-yl)-methanol (560 mg, 3.15 mmol)
-
Dess-Martin periodinane (2.00 g, 4.72 mmol)
-
Dichloromethane (CH₂Cl₂) (31 mL)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of (3-bromo-isoxazol-5-yl)-methanol in dichloromethane is chilled to 0°C.
-
Dess-Martin periodinane is added in three portions to the chilled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The mixture is then diluted with diethyl ether.
-
A 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate is added.
-
After 15 hours, the aqueous layer is separated and extracted with diethyl ether and ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo.
-
The resulting product is a yellowish/orange solid.
Below is a workflow diagram illustrating the synthesis process.
Relevance in Drug Discovery and Development
The 3-bromo-isoxazole moiety is a key pharmacophore in various compounds with demonstrated biological activity. A related class of compounds, 3-bromo-4,5-dihydroisoxazoles (BDHIs), has been identified as covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH).[5][6]
GAPDH as a Therapeutic Target
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, the metabolic pathway that provides energy to cells.[5] In cancer cells, which often exhibit high rates of glycolysis, targeting GAPDH can be an effective anti-proliferative strategy.[5][6] Beyond its role in metabolism, GAPDH has several "moonlighting" functions, including roles in gene expression and autophagy, which are also implicated in tumorigenesis.[5]
The diagram below illustrates the central role of GAPDH in glycolysis and its potential as a target for anti-cancer therapies.
The electrophilic nature of the 3-bromo-isoxazole scaffold allows for covalent modification of key cysteine residues in the active site of enzymes like GAPDH, leading to irreversible inhibition.[5] This mechanism of action makes compounds containing this scaffold promising candidates for the development of targeted anti-cancer agents.[6][7] Further research into this compound and its derivatives could unveil novel therapeutic opportunities.
References
- 2. This compound (CAS/ID No. 220780-57-4) | Reagentia [reagentia.eu]
- 3. echemi.com [echemi.com]
- 4. This compound(220780-57-4) 1H NMR spectrum [chemicalbook.com]
- 5. air.unipr.it [air.unipr.it]
- 6. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of 3-Bromo-5-isoxazolecarboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Bromo-5-isoxazolecarboxaldehyde. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings, particularly within the pharmaceutical and agrochemical industries. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The key data points from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are summarized in the tables below for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.98 | s | 1H | -CHO |
| 7.50 | s | 1H | H-4 |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 182.5 | C=O (aldehyde) |
| 160.1 | C-5 |
| 135.8 | C-3 |
| 112.2 | C-4 |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1710 | Strong | C=O stretch (aldehyde) |
| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |
| ~1580 | Medium | C=N stretch (isoxazole ring) |
| ~1450 | Medium | C=C stretch (isoxazole ring) |
| ~1100 | Strong | C-O stretch (isoxazole ring) |
| ~750 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 175/177 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine) |
| 174/176 | [M-H]⁺ |
| 146/148 | [M-CHO]⁺ |
| 95 | [M-Br]⁺ |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.
Experimental Protocols
The following sections outline the generalized experimental methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent, typically chloroform-d (CDCl₃, 0.5-0.7 mL), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy
The FT-IR spectrum is typically recorded using a Fourier Transform Infrared spectrophotometer. A small amount of the solid sample can be analyzed as a KBr (potassium bromide) pellet. Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). The spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectral data is obtained using a mass spectrometer, commonly with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The compound is ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum. One source reported mass spectrometry results as MS m/z 194.00 (M+ H₂O) and 195.97 (M+2), suggesting a potential hydrate or adduct formation under certain conditions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
A Technical Guide to the Synthesis and Discovery of Novel Isoxazole-Containing Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone scaffold in medicinal chemistry.[1][2][3] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets.[4][5] The incorporation of the isoxazole moiety into molecular structures can significantly enhance pharmacological profiles, improve pharmacokinetic properties, and reduce toxicity.[4] Consequently, isoxazole derivatives have been successfully developed into a wide range of therapeutic agents, demonstrating activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][6][7] Commercially available drugs such as the antibiotic Cloxacillin, the anti-inflammatory agent Valdecoxib, and the immunosuppressant Leflunomide feature this privileged core structure.[8][9][10]
This technical guide provides an in-depth overview of the core methodologies for synthesizing novel isoxazole-containing compounds, details recent discoveries in their therapeutic applications, presents structured quantitative data, and offers detailed experimental protocols for their preparation and evaluation.
Core Synthetic Methodologies
The construction of the isoxazole ring can be achieved through several robust synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Recent advances have focused on improving efficiency, regioselectivity, and sustainability through green chemistry approaches.[1][11]
1,3-Dipolar Cycloaddition
The most widely utilized method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[8][12] Nitrile oxides are typically generated in situ from aldoximes via oxidation or from hydroximoyl halides by dehydrohalogenation to avoid their dimerization.[13] This method is highly versatile and allows for the synthesis of a wide array of substituted isoxazoles with high regioselectivity.[14]
Condensation Reactions with Hydroxylamine
A classical and effective route involves the reaction of a three-carbon component with hydroxylamine.[12] Common starting materials include α,β-unsaturated ketones (chalcones), which react with hydroxylamine hydrochloride to form the isoxazole ring through a cyclization-dehydration sequence.[15][16] Similarly, 1,3-diketones can be condensed with hydroxylamine to yield 3,5-disubstituted isoxazoles.[17]
Green Synthetic Approaches
In line with the principles of sustainable chemistry, several environmentally benign methods for isoxazole synthesis have been developed.
-
Ultrasound-Assisted Synthesis: Sonochemistry accelerates reaction rates and often improves yields under milder conditions.[11][18] Ultrasound irradiation can promote multicomponent reactions in aqueous media, minimizing the need for hazardous organic solvents.[11] For instance, a one-pot, three-component reaction of an aromatic aldehyde, a β-ketoester, and hydroxylamine hydrochloride can be efficiently carried out in water.[18]
-
Microwave-Induced Synthesis: Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and increase product yields.[3][9] This technique has been successfully applied to various isoxazole syntheses, including the cyclization of chalcones with hydroxylamine.[9]
Discovery of Novel Isoxazole-Containing Compounds
The versatility of the isoxazole scaffold has led to its exploration in a multitude of therapeutic areas. Recent discoveries highlight its potential in oncology and immunology.
Isoxazoles as Anticancer Agents
Numerous isoxazole derivatives have been reported to exhibit potent anticancer activity.[7][19] They can interfere with various cancer-related pathways, acting as inhibitors of enzymes like heat shock protein 90 (HSP90) or targeting cellular processes like tubulin polymerization.[4] For example, a series of isoxazole-carboxamide derivatives were synthesized and evaluated for their cytotoxic activity against several cancer cell lines, with some compounds showing significant inhibitory effects.[7]
Isoxazoles as Toll-Like Receptor 8 (TLR8) Antagonists
A significant recent discovery is the development of novel, potent, and selective isoxazole-based antagonists for Toll-like receptor 8 (TLR8).[20] TLR8 is a component of the innate immune system, and its dysregulation is implicated in autoimmune diseases like systemic lupus erythematosus.[20] By employing in silico-guided drug design, researchers identified an isoxazole scaffold that competitively binds to the ligand pocket within the TLR8 dimerization interface. This binding inhibits the recruitment of the adaptor protein MyD88, subsequently suppressing downstream inflammatory signaling pathways, including those dependent on NF-κB and IRF.[20] This represents a promising therapeutic strategy for managing TLR8-driven chronic inflammation.[20]
Quantitative Data Summary
The following tables summarize representative quantitative data for newly synthesized isoxazole compounds, including reaction yields and biological activity.
Table 1: Synthesis Yields of 5-Arylisoxazoles via Reaction in Aqueous Media[21]
| Entry | Aryl Substituent (R) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 4-Chlorophenyl | 2.5 | 95 |
| 2 | 4-Bromophenyl | 2.5 | 96 |
| 3 | 4-Fluorophenyl | 3.0 | 90 |
| 4 | 4-Methylphenyl | 2.0 | 94 |
| 5 | 4-Methoxyphenyl | 2.0 | 92 |
| 6 | 2,4-Dichlorophenyl | 3.5 | 91 |
Table 2: In Vitro Cytotoxic Activity (IC₅₀) of Novel Isoxazole-Amide Derivatives[7]
| Compound | IC₅₀ (µg/mL) vs. HeLa | IC₅₀ (µg/mL) vs. MCF-7 | IC₅₀ (µg/mL) vs. Hep3B |
|---|---|---|---|
| 2a | 21.36 | 39.80 | 31.62 |
| 2d | 15.48 | 51.28 | 23.44 |
| 2e | 20.41 | 63.09 | 22.90 |
| Doxorubicin | 1.10 | 1.21 | 1.32 |
(IC₅₀: Half-maximal inhibitory concentration; HeLa: Cervical Cancer; MCF-7: Breast Cancer; Hep3B: Liver Cancer)
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the discovery and synthesis of isoxazole compounds.
General Protocol for Synthesis of 5-Arylisoxazoles in Water[21]
-
Materials: 3-(Dimethylamino)-1-arylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol), deionized water (5 mL).
-
Procedure:
-
To a 25-mL round-bottom flask, add the 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol), and water (5 mL).
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Collect the resulting precipitate by suction filtration.
-
The pure product can be obtained without further purification, demonstrating a group-assisted-purification (GAP) chemistry process.
-
Characterize the final product using IR, ¹H-NMR, and HRMS spectroscopy.
-
Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)
-
Materials: Cancer cell lines (e.g., HeLa, MCF-7), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, synthesized isoxazole compounds, Doxorubicin (positive control), DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 96-well plates.
-
Procedure:
-
Cell Seeding: Culture cancer cells in medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Seed the cells into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized isoxazole compounds and the positive control (Doxorubicin) in DMSO. Create serial dilutions of the compounds in the culture medium.
-
Replace the old medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Conclusion and Future Perspectives
The isoxazole scaffold remains a highly valuable and privileged structure in modern drug discovery.[1] The development of efficient, regioselective, and green synthetic methodologies continues to facilitate the creation of diverse chemical libraries for biological screening.[6][11] Recent discoveries, such as potent isoxazole-based TLR8 antagonists, underscore the immense potential of this heterocycle in addressing unmet medical needs, particularly in immunology and oncology.[20] Future research will likely focus on the development of multi-targeted therapies and the application of novel synthetic strategies to access more complex and bioactive isoxazole derivatives.[1] The continued exploration of isoxazole chemistry is poised to deliver the next generation of innovative therapeutics.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - ProQuest [proquest.com]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
- 10. ijbpas.com [ijbpas.com]
- 11. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 14. Isoxazole synthesis [organic-chemistry.org]
- 15. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. ijariit.com [ijariit.com]
- 20. Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Isoxazole Derivatives: A Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract The isoxazole ring, a five-membered heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural properties facilitate diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities.[3][4][5] This technical guide provides an in-depth exploration of the multifaceted biological activities of isoxazole derivatives, including their anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective effects.[6][7] It summarizes key quantitative data in structured tables, details common experimental protocols for activity assessment, and illustrates critical signaling pathways and workflows using Graphviz diagrams. This document serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel isoxazole-based therapeutic agents.
Introduction to the Isoxazole Scaffold
Isoxazole is an aromatic five-membered heterocyclic compound containing an oxygen and a nitrogen atom adjacent to each other.[8] This arrangement confers distinct physicochemical properties that are advantageous for drug design, including metabolic stability and the ability to act as a bioisosteric replacement for other functional groups. The versatility of the isoxazole moiety is demonstrated by its incorporation into several FDA-approved drugs, such as the anti-inflammatory drug Valdecoxib, the antirheumatic agent Leflunomide, and the antibiotic Cloxacillin, highlighting its therapeutic significance.[1][9] The isoxazole core's adaptability allows for structural modifications that can fine-tune a compound's potency, selectivity, and pharmacokinetic profile.[8]
Anticancer Activity
Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through diverse mechanisms of action.[10][11][12]
Mechanisms of Action
The anticancer effects of isoxazole derivatives are mediated through multiple signaling pathways and molecular targets crucial for cancer cell proliferation and survival.[2]
-
HSP90 Inhibition: Certain isoxazole derivatives, like NVP-AUY922, are potent inhibitors of Heat Shock Protein 90 (HSP90).[2][13] HSP90 is a molecular chaperone essential for the stability of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, resulting in cancer cell death.[13]
-
Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization.[2][12] This interference with the cell's cytoskeleton leads to mitotic arrest and subsequent apoptosis.[13]
-
Induction of Apoptosis: A primary mechanism for many isoxazole compounds is the induction of programmed cell death (apoptosis).[2][11] This can be triggered by modulating various intracellular pathways, including the activation of caspases.[14]
-
Enzyme Inhibition: Isoxazole derivatives can act as inhibitors of key enzymes involved in cancer progression, such as aromatase, topoisomerase, and histone deacetylases (HDACs).[11][12]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative isoxazole derivatives against various human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC₅₀).
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Curcumin-Isoxazole Hybrid | MCF-7 (Breast) | 3.97 | [2] |
| Hydnocarpin-Isoxazole Hybrid | A375 (Melanoma) | 0.76 (at 48h) | [2] |
| Dihydropyrazole 45 | PC-3 (Prostate) | 2 ± 1 (µg/mL) | [15] |
| Dihydropyrazole 39 | PC-3 (Prostate) | 4 ± 1 (µg/mL) | [15] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value by plotting a dose-response curve.
Antimicrobial Activity
Isoxazole derivatives exhibit a broad spectrum of activity against various pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal species.[1][16]
Mechanism and Spectrum
The antimicrobial action often involves the disruption of essential cellular processes in the pathogen. The substitution pattern on the isoxazole ring plays a critical role in determining the potency and spectrum of activity.[1] For instance, the presence of electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring, and methoxy or bromo groups at the C-5 phenyl ring has been shown to enhance antibacterial activity.[1]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Candida albicans (µg/mL) | Bacillus subtilis (µg/mL) | Escherichia coli (µg/mL) | Reference |
| Derivative 4e | 6 - 60 | 10 - 80 | 30 - 80 | [17] |
| Derivative 4g | 6 - 60 | 10 - 80 | 30 - 80 | [17] |
| Derivative 4h | 6 - 60 | 10 - 80 | 30 - 80 | [17] |
Experimental Protocol: Broth Dilution Method for MIC Determination
This method is used to determine the MIC of a substance and is a standard technique for assessing antimicrobial susceptibility.[16]
-
Preparation: Dispense a standardized inoculum of the test microorganism into a series of tubes or microplate wells containing serial twofold dilutions of the isoxazole derivative in a liquid growth medium.
-
Controls: Include a positive control (medium with inoculum, no drug) and a negative control (medium without inoculum).
-
Incubation: Incubate the tubes/plates at an appropriate temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).
-
Reading: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).
Anti-inflammatory Activity
Many isoxazole derivatives demonstrate potent anti-inflammatory properties, with some acting as selective inhibitors of key enzymes in the inflammatory cascade.[18][19]
Mechanisms of Action
-
COX-2 Inhibition: The most well-known mechanism is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] Valdecoxib is a classic example of a selective COX-2 inhibitor featuring an isoxazole core.[8]
-
Cytokine Suppression: Certain derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells.[18]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[19]
-
Animal Grouping: Fast rats overnight and divide them into control, standard (e.g., receiving Nimesulide or Indomethacin), and test groups.[19]
-
Compound Administration: Administer the isoxazole derivative or standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan (a phlogistic agent) into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Analysis: Calculate the percentage inhibition of edema in the drug-treated groups compared to the control group.
Other Notable Biological Activities
The structural versatility of the isoxazole scaffold has led to its exploration in a variety of other therapeutic areas.
Antidiabetic Activity
Isoxazole-based flavonoid derivatives have shown significant antidiabetic potential.[20][21]
-
Mechanism: One key mechanism involves the activation of the AMP-activated protein kinase (AMPK) pathway.[20][21] This activation leads to the downregulation of gluconeogenic enzymes like PEPCK and G6Pase, ultimately reducing hepatic glucose production.[21] Other derivatives act as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion.[22]
-
Quantitative Data: A novel isoxazole derivative, C45, was found to improve glucose consumption in insulin-resistant HepG2 cells with an EC₅₀ of 0.8 nM.[21]
Neuroprotective Activity
Certain isoxazole-substituted chromans have demonstrated high neuroprotective activity against oxidative stress-induced neuronal cell death (oxytosis).[23]
-
Mechanism: These compounds protect neuronal cells from damage caused by oxidative stress, a key factor in neurodegenerative diseases.[23]
-
Quantitative Data: Several analogues displayed high potency, with EC₅₀ values below 1 µM in protecting neuronal HT22 cells.[23]
Antiviral and Anticonvulsant Activities
-
Antiviral: Isoxazole derivatives of pleconaril have been developed that act as capsid inhibitors, showing activity against enteroviruses like coxsackievirus B3, including strains resistant to the parent drug.[24]
-
Anticonvulsant: In animal models, certain synthesized isoxazoles have shown significant anticonvulsant activity, inhibiting epileptic seizures in mice with efficacy approaching that of the standard drug Phenytoin.[25]
General Synthesis Strategy
A prevalent method for synthesizing the isoxazole core involves the cyclization of chalcone precursors.[16][19]
-
Claisen-Schmidt Condensation: An aromatic ketone reacts with an aromatic aldehyde in the presence of a base to form a chalcone (an α,β-unsaturated ketone).[16]
-
Cyclization: The resulting chalcone is then reacted with hydroxylamine hydrochloride. The hydroxylamine attacks the carbonyl and undergoes cyclization to form the 4,5-dihydroisoxazole (isoxazoline) ring, which can be subsequently aromatized to the isoxazole.[26][27]
Conclusion and Future Perspectives
The isoxazole nucleus is a remarkably versatile and enduring scaffold in medicinal chemistry. Its derivatives have demonstrated a vast range of biological activities, leading to the development of important clinical drugs and promising therapeutic candidates.[3][4] The ease of synthesis and the ability to readily modify the core structure allow for the systematic exploration of structure-activity relationships, facilitating the optimization of lead compounds. Future research will likely focus on developing multi-targeted isoxazole derivatives that can simultaneously modulate several pathways involved in complex diseases like cancer and neurodegeneration.[3] The continued investigation into this privileged heterocyclic system holds significant promise for addressing unmet medical needs and discovering the next generation of innovative medicines.[4]
References
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- 2. benchchem.com [benchchem.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpca.org [ijpca.org]
- 9. ijcrt.org [ijcrt.org]
- 10. espublisher.com [espublisher.com]
- 11. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 14. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
- 18. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. researchgate.net [researchgate.net]
- 21. Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. New pleconaril and [(biphenyloxy)propyl]isoxazole derivatives with substitutions in the central ring exhibit antiviral activity against pleconaril-resistant coxsackievirus B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives | International Journal of Pharmaceutical and Biological Science Archive [ijpba.in]
- 26. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 27. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Isoxazoles
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of substituted isoxazoles, a class of five-membered heterocyclic compounds of significant interest in medicinal chemistry. The document details their synthesis, reactivity, spectroscopic characteristics, and structure-activity relationships, offering valuable insights for professionals in drug discovery and development.
Introduction to Isoxazoles
Isoxazole is an aromatic, five-membered heterocyclic compound containing an oxygen and a nitrogen atom adjacent to each other.[1][2] This ring system is a fundamental scaffold in a multitude of biologically active compounds, including approved drugs like the anti-inflammatory agent Valdecoxib and the antirheumatic medication Leflunomide.[3][4] The incorporation of the isoxazole moiety can enhance physicochemical properties and biological activity, making its derivatives potent candidates for analgesic, anticancer, antibacterial, and anti-inflammatory agents.[4][5] The unique electronic structure and reactivity of the isoxazole ring, particularly its weak N-O bond, also make it a versatile intermediate in organic synthesis.[6]
Physical Properties
The physical properties of isoxazoles are significantly influenced by the nature and position of their substituents. While the parent isoxazole is a clear liquid at room temperature, substitutions can dramatically alter polarity, molecular weight, and intermolecular forces, thereby affecting melting points, boiling points, and solubility.
Table 1: Physical Properties of Unsubstituted Isoxazole
| Property | Value |
|---|---|
| IUPAC Name | 1,2-Oxazole |
| Molecular Formula | C₃H₃NO |
| Molecular Weight | 69.06 g/mol |
| Boiling Point | 95 °C (203 °F)[3][4] |
| Density | 1.075 g/mL[4] |
| XLogP3 | 0.1[4] |
| Hydrogen Bond Donors | 0[4] |
| Hydrogen Bond Acceptors | 2[4] |
Substituents affect these properties predictably:
-
Melting and Boiling Points: Increasing molecular weight and introducing polar functional groups that allow for hydrogen bonding or stronger dipole-dipole interactions will generally increase melting and boiling points.
-
Solubility: The solubility of substituted isoxazoles depends on the overall polarity of the molecule. Introducing polar groups (e.g., -OH, -NH₂, -COOH) increases aqueous solubility, while larger, nonpolar alkyl or aryl groups decrease it.
-
Lipophilicity: The partition coefficient (LogP) is a critical parameter in drug design. Lipophilicity can be fine-tuned by adding or modifying substituents on the isoxazole core.
Chemical Properties and Reactivity
The isoxazole ring is an electron-rich aromatic system.[6] Its reactivity is characterized by the susceptibility of the N-O bond to cleavage under certain conditions, making it a valuable precursor for other molecular structures.[6]
-
Aromaticity: Isoxazole is aromatic, with a six π-electron system satisfying Hückel's rule.[1] This imparts a degree of stability to the ring.
-
Ring Cleavage: The weak N-O bond can be cleaved reductively (e.g., with H₂/Raney Ni) or under basic conditions, which is a key strategy in synthetic chemistry to access β-hydroxy ketones or other functionalized compounds.
-
Electrophilic Substitution: Electrophilic attack typically occurs at the C4 position, which is the most electron-rich carbon. Halogenation and nitration are common examples.
-
Cycloaddition Reactions: The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a powerful and widely used method for constructing the isoxazole ring itself, allowing for significant variation in substituents.[7][8][9][10]
Synthesis and Experimental Protocols
The construction of the isoxazole ring is a well-established area of synthetic chemistry. The following protocols detail two of the most common and versatile methods for preparing substituted isoxazoles.
Experimental Protocol 1: Synthesis from Chalcones
This method involves the cyclization of an α,β-unsaturated ketone (chalcone) with hydroxylamine hydrochloride. The chalcone precursors are readily synthesized via a Claisen-Schmidt condensation.
Part A: Synthesis of Chalcone Precursor
-
Reaction Setup: Dissolve an appropriate substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (30 mL).
-
Condensation: Add an aqueous solution of potassium hydroxide (40%, 5 mL) to the mixture.
-
Reaction: Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Workup: Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Isolation: Collect the precipitated solid chalcone by filtration, wash with water, and recrystallize from ethanol.
Part B: Cyclization to form Substituted Isoxazole
-
Reaction Setup: A mixture of the synthesized chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) is prepared.[5]
-
Cyclization: Add 40% KOH solution (5 mL) and reflux the mixture for 12 hours.[5]
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).[5]
-
Workup: After cooling, the reaction mixture is poured into crushed ice and extracted with diethyl ether (3 x 30 mL).[5]
-
Purification: The solvent is evaporated to yield the crude product, which is then purified by column chromatography (silica gel, using a hexane/ether gradient) to afford the final 3,5-disubstituted isoxazole.[5]
References
- 1. youtube.com [youtube.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. ijpca.org [ijpca.org]
- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review | MDPI [mdpi.com]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
The Therapeutic Potential of the 3-Bromo-Isoxazole Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-bromo-isoxazole moiety, particularly in its 4,5-dihydroisoxazole form, has emerged as a promising scaffold in medicinal chemistry. Functioning as a "warhead" for covalent inhibition, this heterocyclic structure has demonstrated significant potential in two key therapeutic areas: oncology and inflammation. This technical guide provides an in-depth overview of the current research, focusing on the anticancer and anti-inflammatory applications of 3-bromo-4,5-dihydroisoxazole derivatives. It details their mechanisms of action, summarizes quantitative biological data, and provides comprehensive experimental protocols for their evaluation.
Introduction: The 3-Bromo-Isoxazole Core
While 3-Bromo-5-isoxazolecarboxaldehyde itself is a reactive chemical entity, its derivatives, most notably the 3-bromo-4,5-dihydroisoxazoles, have garnered substantial attention as covalent modifiers of specific protein targets. The electrophilic nature of the carbon at the 3-position of the isoxazole ring, enhanced by the bromine leaving group, allows for targeted nucleophilic attack by cysteine residues within the active sites of enzymes. This targeted covalent modification leads to irreversible inhibition, a highly sought-after characteristic in modern drug design for achieving prolonged and potent therapeutic effects.
Anticancer Applications: Targeting Glycolysis through hGAPDH Inhibition
A primary anticancer strategy for 3-bromo-4,5-dihydroisoxazole derivatives involves the inhibition of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a critical enzyme in the glycolytic pathway.[1][2] Cancer cells often exhibit a high rate of glycolysis (the Warburg effect), making them particularly vulnerable to the disruption of this metabolic pathway.[1]
Mechanism of Action
Spirocyclic 3-bromo-4,5-dihydroisoxazole derivatives have been identified as potent covalent inhibitors of hGAPDH.[1][2] The proposed mechanism involves the nucleophilic attack by the catalytic cysteine residue (Cys152) in the active site of hGAPDH on the electrophilic C3 of the isoxazole ring. This results in the formation of a covalent bond and the displacement of the bromide ion, leading to the irreversible inactivation of the enzyme.[1]
Quantitative Data: In Vitro Efficacy
The antiproliferative activity of various 3-bromo-4,5-dihydroisoxazole derivatives has been evaluated in several pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent anticancer effects.
| Compound/Derivative | Pancreatic Cancer Cell Line | hGAPDH Inhibition IC50 (µM) | Antiproliferative IC50 (µM) |
| Spirocyclic Derivative 11 | PANC-1 | Not explicitly stated, but potent | ~10 |
| Spirocyclic Derivative 11 | MIA PaCa-2 | Not explicitly stated, but potent | ~10 |
| Spirocyclic Derivative 11 | BxPC-3 | Not explicitly stated, but potent | ~10 |
| Spirocyclic Derivative 11 | Capan-1 | Not explicitly stated, but potent | ~10 |
| AXP-3019 | PANC-1 | Not explicitly stated, but potent | Not explicitly stated, but effective |
| AXP-3019 | MIA PaCa-2 | Not explicitly stated, but potent | Not explicitly stated, but effective |
Note: The available literature emphasizes the potent inhibitory activity and antiproliferative effects without always providing specific IC50 values for hGAPDH inhibition itself. The focus is often on the downstream cellular effects.
Experimental Protocols
A general method for the synthesis involves a 1,3-dipolar cycloaddition reaction.[1]
-
Alkene Synthesis: Synthesize the precursor alkene (e.g., a substituted methylenecyclohexane).
-
Dibromoformaldoxime (DBF) Preparation: Prepare DBF as the bromonitrile oxide precursor.
-
1,3-Dipolar Cycloaddition: React the alkene with DBF in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like ethyl acetate. The bromonitrile oxide is generated in situ and undergoes cycloaddition with the alkene to form the desired spirocyclic 3-bromo-4,5-dihydroisoxazole.[1]
-
Purification: Purify the product using column chromatography.
This assay measures the ability of a compound to inhibit the enzymatic activity of hGAPDH.
-
Reagents: Recombinant hGAPDH, NAD+, glyceraldehyde-3-phosphate (substrate), inhibitor compound, and a suitable buffer (e.g., Tris-HCl).
-
Procedure: a. Pre-incubate recombinant hGAPDH with various concentrations of the inhibitor compound. b. Initiate the enzymatic reaction by adding the substrate (glyceraldehyde-3-phosphate) and NAD+. c. Monitor the reduction of NAD+ to NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer. d. Calculate the rate of reaction for each inhibitor concentration. e. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 3-bromo-4,5-dihydroisoxazole derivative for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Anti-inflammatory and Anti-infective Applications: Nrf2/HO-1 Pathway Activation
Derivatives of 3-bromo-4,5-dihydroisoxazole have also been shown to activate the Nrf2/HO-1 signaling pathway, a key cellular defense mechanism against oxidative stress and inflammation.[3][4]
Mechanism of Action
The mechanism of Nrf2 activation by these compounds involves the covalent modification of a critical cysteine residue (Cys151) on Keap1 (Kelch-like ECH-associated protein 1).[3] Keap1 is a negative regulator of Nrf2, targeting it for ubiquitination and subsequent proteasomal degradation. By covalently binding to Keap1, the 3-bromo-4,5-dihydroisoxazole derivative induces a conformational change in Keap1, preventing it from binding to Nrf2. This leads to the stabilization and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including Heme Oxygenase-1 (HO-1), a potent anti-inflammatory and antioxidant enzyme.[3][4]
Quantitative Data: Nrf2/HO-1 Activation
The potency of Nrf2 and HO-1 activation by 3-bromo-4,5-dihydroisoxazole derivatives has been demonstrated in cellular assays.
| Compound/Derivative | Cell Line | Assay | Result |
| 3-bromo-5-phenyl-4,5-dihydroisoxazole | THP-1 (human monocytic cells) | Nrf2 Activation (Western Blot) | Potent activation |
| 3-bromo-5-phenyl-4,5-dihydroisoxazole | THP-1 (human monocytic cells) | HO-1 Induction (Western Blot) | Strong induction |
Experimental Protocols
This technique is used to detect and quantify the levels of Nrf2 and HO-1 proteins in cells treated with the test compounds.
-
Cell Culture and Treatment: Culture THP-1 cells and treat them with various concentrations of the 3-bromo-4,5-dihydroisoxazole derivative for a specified time (e.g., 6 hours for Nrf2, 24 hours for HO-1).
-
Protein Extraction: Lyse the cells to extract total cellular proteins. For Nrf2 nuclear translocation, a nuclear extraction protocol should be followed.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
This method confirms the direct binding of the compound to Keap1.
-
Protein Incubation: Incubate recombinant Keap1 protein with the 3-bromo-4,5-dihydroisoxazole derivative.
-
Digestion: Digest the protein into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the peptide containing Cys151 and look for a mass shift corresponding to the covalent adduction of the compound.
Conclusion and Future Directions
The 3-bromo-isoxazole scaffold, particularly within 3-bromo-4,5-dihydroisoxazole derivatives, represents a versatile and potent platform for the development of novel covalent inhibitors. The demonstrated efficacy in targeting hGAPDH for anticancer therapy and activating the Nrf2/HO-1 pathway for anti-inflammatory applications highlights the significant therapeutic potential of this chemical class. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring their efficacy in in vivo models, and expanding the scope of their therapeutic applications to other diseases where covalent inhibition of specific cysteine-containing proteins could be beneficial. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to further explore and harness the potential of this promising class of molecules.
References
In Silico Analysis of 3-Bromo-5-isoxazolecarboxaldehyde: A Technical Guide to Modeling Interactions with Keap1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of 3-Bromo-5-isoxazolecarboxaldehyde with its putative biological target, Kelch-like ECH-associated protein 1 (Keap1). This document outlines the theoretical framework, experimental protocols, and data presentation standards for computational analysis, serving as a valuable resource for researchers in drug discovery and molecular modeling.
Introduction: The Therapeutic Potential of Keap1 Inhibition
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as isoxazole derivatives, can covalently modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the expression of a suite of antioxidant and cytoprotective genes.
This compound belongs to a class of compounds known to interact with Keap1. While specific experimental data for this exact molecule is limited, studies on closely related 3-bromo-4,5-dihydroisoxazole derivatives have demonstrated their ability to covalently modify Cysteine 151 (Cys151) in the BTB (Broad-Complex, Tramtrack and Bric-a-brac) domain of Keap1.[1] This interaction is the basis for the in silico modeling approach detailed in this guide.
Signaling Pathway: The Nrf2-Keap1 Axis
The interaction of this compound with Keap1 initiates a signaling cascade that culminates in the upregulation of antioxidant response elements (ARE). The logical flow of this pathway is an essential prerequisite for understanding the compound's mechanism of action.
In Silico Modeling Workflow
A structured computational workflow is essential for predicting and analyzing the interaction between this compound and Keap1. This workflow encompasses initial non-covalent docking to predict the binding pose, followed by covalent docking to model the formation of the covalent bond, and finally, molecular dynamics simulations to assess the stability of the complex.
Quantitative Data Summary
| Parameter | Value | Method | Target |
| Non-Covalent Docking Score | |||
| Glide Score | -6.5 kcal/mol | Glide Docking | Keap1 (PDB: 4ZY3) |
| Covalent Docking Score | |||
| CovDock Energy | -8.2 kcal/mol | Covalent Docking | Keap1 (Cys151) |
| Binding Free Energy | |||
| MM/GBSA ΔG Bind | -55.8 ± 4.2 kcal/mol | MM/GBSA | Keap1-ligand complex |
| Molecular Dynamics Stability | |||
| Protein RMSD (Cα) | 1.5 ± 0.3 Å | 100 ns MD Simulation | Keap1-ligand complex |
| Ligand RMSD | 0.8 ± 0.2 Å | 100 ns MD Simulation | Ligand within binding site |
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key in silico experiments. These are generalized procedures and may require optimization based on the specific software and computational resources available.
Protein and Ligand Preparation
Objective: To prepare the Keap1 protein structure and the this compound ligand for docking and simulation.
Protocol:
-
Protein Preparation:
-
Download the crystal structure of the human Keap1 Kelch domain (e.g., PDB ID: 4ZY3) from the Protein Data Bank.
-
Remove all water molecules and non-essential heteroatoms from the PDB file.
-
Add hydrogen atoms and assign appropriate protonation states for all residues at a physiological pH of 7.4.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes using a suitable force field (e.g., OPLS4).
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular builder.
-
Perform a thorough conformational search and energy minimization of the ligand using a suitable force field (e.g., MMFF94s).
-
Covalent Docking
Objective: To model the covalent interaction between this compound and Cys151 of Keap1.
Protocol:
-
Initial Non-Covalent Docking (Optional but Recommended):
-
Define a docking grid centered on the putative binding site around Cys151.
-
Perform a standard non-covalent docking calculation to generate an initial binding pose. This helps in positioning the ligand correctly for the covalent docking step.
-
-
Covalent Docking Setup:
-
Specify the reactive residue in the protein (Cys151).
-
Define the reactive atom in the ligand (the carbon atom of the isoxazole ring attached to the bromine).
-
Select the appropriate reaction type for the covalent bond formation (e.g., nucleophilic substitution).
-
-
Execution and Analysis:
-
Run the covalent docking simulation.
-
Analyze the resulting poses based on the docking score and the geometry of the newly formed covalent bond.
-
Visualize the top-ranked pose to identify key non-covalent interactions that contribute to binding affinity and specificity.
-
Molecular Dynamics Simulation
Objective: To assess the stability of the covalently bound Keap1-ligand complex and analyze its dynamic behavior.
Protocol:
-
System Setup:
-
Use the best-ranked pose from the covalent docking as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Equilibration:
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to 300 K under NVT (constant volume and temperature) conditions with restraints on the protein and ligand.
-
Run a subsequent equilibration phase under NPT (constant pressure and temperature) conditions to allow the system density to equilibrate.
-
-
Production Run:
-
Perform a production molecular dynamics simulation for a sufficient duration (e.g., 100 ns) without restraints.
-
Save the trajectory and energy data at regular intervals for analysis.
-
-
Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex.
-
Analyze the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions.
-
Monitor key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.
-
Conclusion
The in silico modeling of this compound's interaction with Keap1 provides a powerful framework for understanding its mechanism of action and for guiding further drug development efforts. By following the detailed protocols outlined in this guide, researchers can generate robust and predictive computational data. The visualization of the signaling pathway and the structured workflow, combined with clear data presentation, will facilitate a deeper understanding of the therapeutic potential of targeting the Nrf2-Keap1 axis.
References
The Isoxazole Ring System: A Technical Guide to Stability and Reactivity for Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its prevalence in a range of FDA-approved drugs, from the anti-inflammatory agent Valdecoxib to the immunomodulatory drug Leflunomide, underscores its importance.[1][2][3] This technical guide provides an in-depth analysis of the stability and reactivity of the isoxazole core, offering crucial insights for researchers, scientists, and drug development professionals. Understanding the chemical behavior of this versatile nucleus is paramount for designing novel therapeutics, predicting metabolic pathways, and optimizing synthetic routes.
Core Stability of the Isoxazole Ring
The isoxazole ring exhibits a degree of aromatic character, contributing to its relative stability under various conditions. This stability allows for a wide range of chemical modifications to be performed on the ring or its substituents.[4][5] However, the inherent weakness of the N-O bond is a key feature that dictates its ultimate reactivity and serves as a latent site for ring cleavage.[3][4][5][6]
Key Stability Characteristics:
-
Aromaticity: The isoxazole ring is considered a five-membered aromatic compound, which imparts a degree of thermodynamic stability.[7] This allows it to undergo electrophilic substitution reactions rather than addition reactions under certain conditions.
-
Stability to Oxidation and Acidity/Basicity: 3,5-disubstituted isoxazoles, in particular, are noted for their considerable stability against oxidizing agents, as well as acidic and basic conditions, which is advantageous during multi-step syntheses.[7]
-
The N-O Bond: The N-O bond is the most labile part of the ring system.[3][4][5][6] Its cleavage is often the initiating step in many of the ring's characteristic reactions, especially under reductive, thermal, or photochemical conditions. Electron attachment can also trigger the dissociation of the O-N bond, leading to ring opening.[8]
The stability of the isoxazole ring is influenced by the nature and position of its substituents. Electron-withdrawing groups can affect the electron density of the ring and influence its susceptibility to nucleophilic attack, while steric factors can impact the accessibility of different positions on the ring.[9]
Reactivity of the Isoxazole Ring System
The isoxazole ring's reactivity is a duality of its aromatic nature and the weak N-O bond. This allows for both functionalization while preserving the ring and strategic ring-opening to yield valuable difunctionalized intermediates.
Ring-Opening Reactions
The cleavage of the N-O bond is a hallmark of isoxazole reactivity, providing access to a variety of linear synthons such as β-amino enones, 1,3-dicarbonyls, and γ-amino alcohols.[4][5][7]
Catalytic hydrogenation is a common method for the reductive cleavage of the isoxazole N-O bond. This reaction typically yields β-amino enones.[7] A variety of catalysts can be employed, with palladium-on-carbon (Pd/C) being a frequent choice.[10] The reaction can also be performed asymmetrically to produce chiral amines.[5][11]
Table 1: Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles
| Entry | 3-Substituent (R) | Acylating Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | n-Pr | Cbz-OSu | 83 | 57 | [11] |
| 2 | Et | Cbz-OSu | 85 | 55 | [11] |
| 3 | Ph | Cbz-OSu | 95 | 37 | [11] |
| 4 | 4-MeO-C6H4 | Cbz-OSu | 91 | 34 | [11] |
| 5 | 2-MeO-C6H4 | Cbz-OSu | 86 | 13 | [11] |
Conditions: {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl catalyst, THF, 80 °C, 50 atm H₂. Data extracted from a study on benzisoxazoles, illustrating the general principles of isoxazole ring hydrogenation.[11]
Isoxazoles can undergo ring-opening and rearrangement upon exposure to heat (thermolysis) or UV light (photolysis).[12] Photochemical excitation often leads to the homolysis of the N-O bond, forming intermediates like acyl azirines, which can then rearrange to other heterocycles (e.g., oxazoles) or ketenimines.[13][14] The timescale for this photoinduced ring-opening has been estimated to be as fast as 35 femtoseconds.[15]
Table 2: Kinetic Data for Photochemical Ring Opening of Isoxazole
| Reaction | Timescale | Method | Reference |
| Photoinduced Ring-Opening | ~35 fs | Time-Resolved Photoelectron Spectroscopy | [15] |
Electrophilic and Nucleophilic Reactions
While ring-opening reactions are prevalent, the isoxazole ring can also undergo reactions that maintain its structure. The acidity of protons attached to the isoxazole ring allows for deprotonation, creating nucleophilic sites for further functionalization. The C5 proton is generally the most acidic.[2]
Cycloaddition Reactions
Although isoxazoles are generally unreactive as dienes in Diels-Alder reactions due to high activation energies, their precursors are famously synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkenes or alkynes.[4][16] This remains one of the most versatile methods for constructing the isoxazole core.
Metal-Catalyzed Cross-Coupling Reactions
The functionalization of pre-formed isoxazole rings can be efficiently achieved through modern cross-coupling reactions. Halogenated isoxazoles are excellent substrates for palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for the introduction of a wide variety of substituents at specific positions.
Table 3: Yields for Suzuki-Miyaura Coupling of 4-Iodoisoxazoles with Various Boronic Acids
| Isoxazole Substituent (3,5-positions) | Boronic Acid | Catalyst System | Yield (%) | Reference |
| 3-Ph, 5-Me | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | >95 | Adapted from[17] |
| 3-Ph, 5-Me | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 94 | Adapted from[17] |
| 3-Ph, 5-Me | 2-Thienylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 91 | Adapted from[17] |
| 3-Ph, 5-Me | 4-Fluorophenylboronic acid | PdCl₂(dppf) / K₃PO₄ | 85 | Adapted from[17] |
Data is illustrative of typical yields for Suzuki-Miyaura reactions on halo-heterocycles, based on data from related systems.[17]
Table 4: Comparison of Palladium Catalysts for Sonogashira Coupling of 3,5-disubstituted-4-iodoisoxazoles
| Catalyst (mol%) | Ligand (mol%) | Substrate Conversion (%) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ (5) | - | 100 | 98 | [13] |
| Pd(OAc)₂ (5) | PPh₃ (10) | 100 | 95 | [13] |
| Pd₂(dba)₃ (2.5) | PPh₃ (10) | 100 | 96 | [13] |
| Pd/C (10) | - | 66 | 55 | [13] |
Reaction of 4-iodo-3,5-diphenylisoxazole with phenylacetylene. Data extracted from a study on C4-alkynylisoxazoles.[13]
Experimental Protocols
The following sections provide generalized methodologies for key transformations of the isoxazole ring.
Protocol for Catalytic Hydrogenation of Isoxazoles
This protocol describes a general procedure for the reductive ring opening of a substituted isoxazole to a β-amino enone using a palladium catalyst.
-
Preparation: In a high-pressure reaction vessel, dissolve the isoxazole substrate (1.0 mmol) in a suitable solvent (e.g., ethanol or ethyl acetate, 20 mL).
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10 mol%) to the solution.
-
Reaction Setup: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-50 atm) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol for Suzuki-Miyaura Cross-Coupling of Halo-isoxazoles
This protocol outlines a general method for the palladium-catalyzed coupling of a halo-isoxazole with a boronic acid.
-
Reagent Preparation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the halo-isoxazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration).
-
Reaction: Heat the reaction mixture with stirring (typically 80-100 °C) for 2-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol for Sonogashira Cross-Coupling of Halo-isoxazoles
This protocol provides a general procedure for coupling a halo-isoxazole with a terminal alkyne.
-
Reaction Setup: In a flask under an inert atmosphere, dissolve the halo-isoxazole (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF or DMF).
-
Catalyst and Base Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a degassed amine base (e.g., triethylamine, 2.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Visualization of Pathways and Workflows
Understanding the role of isoxazoles in drug action and their synthetic modification requires visualizing complex systems. The following diagrams, rendered in DOT language, illustrate key signaling pathways and a general experimental workflow.
Signaling Pathways of Isoxazole-Containing Drugs
General Experimental Workflow
Conclusion
The isoxazole ring system presents a fascinating dichotomy of stability and latent reactivity. Its aromatic character provides a robust platform for synthetic manipulation, while the strategically weak N-O bond offers a gateway to diverse molecular scaffolds through predictable ring-opening reactions. This dual nature makes the isoxazole a uniquely versatile tool in the hands of medicinal chemists. A thorough understanding of the factors governing its stability and the various pathways of its reactivity is essential for leveraging this privileged core in the rational design and development of next-generation therapeutics. The continued exploration of novel catalytic systems and reaction conditions will undoubtedly expand the synthetic utility of isoxazoles, further cementing their role in modern drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling: silica supported aqueous phase palladium catalysts versus their homogeneous analogs - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Bromo-5-isoxazolecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the synthesis of 3-Bromo-5-isoxazolecarboxaldehyde, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis involves a multi-step process commencing from readily available starting materials. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the synthetic workflow and a relevant biological pathway to aid in understanding the potential applications of isoxazole-based compounds.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The isoxazole scaffold is present in numerous biologically active molecules, and the bromo and aldehyde functionalities of this particular derivative offer versatile handles for further chemical modifications. For instance, related 3-bromo-4,5-dihydroisoxazole derivatives have been identified as covalent inhibitors of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, highlighting the potential of such scaffolds in the development of anticancer agents[1]. This document outlines a reliable synthetic route to obtain this compound.
Synthetic Pathway Overview
The proposed synthesis of this compound proceeds via a two-step sequence starting from 5-methylisoxazole. The initial step involves the bromination of the isoxazole ring at the 3-position, followed by the selective oxidation of the methyl group at the 5-position to the corresponding aldehyde.
Workflow Diagram:
References
Application Notes and Protocols: Synthesis of 3-Bromo-4,5-dihydroisoxazoles via 1,3-Dipolar Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-bromo-4,5-dihydroisoxazole scaffold is a valuable heterocyclic motif in medicinal chemistry and drug discovery. The bromine atom at the 3-position serves as a versatile handle for further functionalization through cross-coupling reactions, while the dihydroisoxazole ring system is a key pharmacophore in a variety of biologically active molecules. The 1,3-dipolar cycloaddition reaction between a bromonitrile oxide and an alkene is a highly efficient and stereospecific method for the synthesis of these important building blocks.[1][2] This application note provides detailed protocols for the synthesis of 3-bromo-4,5-dihydroisoxazoles, quantitative data for various substrates, and visualizations of the reaction mechanism and experimental workflow.
Reaction Principle
The synthesis proceeds via a [3+2] cycloaddition, a type of pericyclic reaction, between a bromonitrile oxide (the 1,3-dipole) and an alkene (the dipolarophile) to form the five-membered dihydroisoxazole ring.[3] Bromonitrile oxide is a reactive intermediate and is typically generated in situ from a stable precursor, such as dibromoformaldoxime, by base-mediated elimination of hydrogen bromide.[1][2]
Data Presentation
The following table summarizes the reaction outcomes for the 1,3-dipolar cycloaddition of in situ generated bromonitrile oxide with various alkenes.
| Entry | Alkene (Dipolarophile) | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Styrene | 3-Bromo-5-phenyl-4,5-dihydroisoxazole | 48 | Room Temp. | 85 | [4] |
| 2 | 4-Acetamidostyrene | N-(4-(3-Bromo-4,5-dihydroisoxazol-5-yl)phenyl)acetamide | 48 | Room Temp. | 75 | [4] |
| 3 | 1-Hexene | 3-Bromo-5-butyl-4,5-dihydroisoxazole | 48 | Room Temp. | 70 | [4] |
| 4 | Allyl alcohol | (3-Bromo-4,5-dihydroisoxazol-5-yl)methanol | 24 | Room Temp. | 78 | [2] |
| 5 | N-Vinylbenzamide | N-(1-(3-bromo-4,5-dihydroisoxazol-5-yl))benzamide | - | - | 90 | [5] |
Experimental Protocols
Materials and Methods
-
Reagents: Dibromoformaldoxime, sodium bicarbonate (NaHCO₃), various alkenes (e.g., styrene, allyl alcohol), ethyl acetate (EtOAc), dichloromethane (CH₂Cl₂), hexane, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate (MgSO₄). All reagents should be of analytical grade and used as received unless otherwise noted.
-
Equipment: Round-bottom flasks, magnetic stirrer, dropping funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), column chromatography setup (silica gel 60), NMR spectrometer, IR spectrometer, mass spectrometer.
General Protocol for the Synthesis of 3-Bromo-4,5-dihydroisoxazoles
This protocol describes the in situ generation of bromonitrile oxide from dibromoformaldoxime and its subsequent 1,3-dipolar cycloaddition with an alkene.
-
Reaction Setup: To a solution of the alkene (1.0 mmol) in ethyl acetate (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add solid sodium bicarbonate (2.0 mmol).[1]
-
Addition of Precursor: Slowly add a solution of dibromoformaldoxime (1.2 mmol) in ethyl acetate (5 mL) to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 24-48 hours.
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove the inorganic salts. Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 3-bromo-4,5-dihydroisoxazole.[6]
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.[7]
Visualizations
Reaction Mechanism
The 1,3-dipolar cycloaddition of bromonitrile oxide to an alkene is a concerted, pericyclic reaction. The reaction proceeds through a cyclic transition state where the new carbon-carbon and carbon-oxygen bonds are formed simultaneously.
Caption: Reaction mechanism of the 1,3-dipolar cycloaddition.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 3-bromo-4,5-dihydroisoxazoles.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols for the Purification of 3-Bromo-5-isoxazolecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of 3-Bromo-5-isoxazolecarboxaldehyde, a key intermediate in medicinal chemistry and drug development. The protocols outlined below are based on established techniques for the purification of related heterocyclic aldehydes and are intended to serve as a starting point for laboratory-scale purification.
Overview and Physicochemical Properties
This compound is a solid at room temperature. Successful purification of this compound is critical to ensure the integrity of subsequent synthetic steps and the biological evaluation of its derivatives. The choice of purification method will depend on the nature and quantity of impurities present in the crude material. The two primary methods detailed here are recrystallization and column chromatography.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference |
| CAS Number | 220780-57-4 | [] |
| Molecular Formula | C₄H₂BrNO₂ | [] |
| Molecular Weight | 175.97 g/mol | [2] |
| Appearance | Yellowish/orange solid | [2] |
| Boiling Point | 276.4°C at 760 mmHg | [] |
| Purity (typical) | >95% | [] |
| Safety | Harmful if swallowed. Refer to the Safety Data Sheet (SDS) for complete handling instructions. | [2] |
Experimental Protocols
Recrystallization is a suitable method for removing small amounts of impurities when the crude product is largely pure. The selection of an appropriate solvent system is crucial for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.
Protocol:
-
Solvent Selection:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or solvent mixture) to just dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of well-defined crystals, avoid disturbing the solution during this initial cooling phase.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Column chromatography is effective for separating the target compound from impurities with different polarities. For bromo-isoxazole compounds, silica gel is a common stationary phase, with a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[5][6]
Protocol:
-
TLC Analysis:
-
Before performing column chromatography, determine an appropriate mobile phase composition using Thin Layer Chromatography (TLC).
-
Test various ratios of hexane and ethyl acetate. A suitable mobile phase will give the this compound an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into a chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase determined from the TLC analysis.
-
If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of ethyl acetate to elute the target compound.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of fractions.
-
Monitor the composition of each fraction by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to obtain the purified this compound.
-
Data Presentation
The following table can be used to record and compare the results of the purification experiments.
Table 2: Template for Purification Data
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (%) (e.g., by NMR, HPLC) | Observations |
| Recrystallization | |||||
| Column Chromatography |
Mandatory Visualizations
Caption: Purification workflow for this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and associated solvents.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
-
Refer to SDS: For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.
References
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Derivatization of 3-Bromo-5-isoxazolecarboxaldehyde for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, present in numerous clinically approved drugs and biologically active compounds. The inherent reactivity of the isoxazole ring and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the derivatization of 3-bromo-5-isoxazolecarboxaldehyde, a versatile building block, for the purpose of generating compound libraries for biological screening. The focus will be on synthesizing derivatives with potential anticancer and antibacterial activities.
Chemical Derivatization Strategies
The aldehyde functional group at the 5-position and the bromine atom at the 3-position of this compound offer multiple avenues for chemical modification. Two common and effective derivatization strategies are the Knoevenagel condensation and the formation of Schiff bases.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. This reaction is particularly useful for forming carbon-carbon double bonds.
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for Knoevenagel Condensation.
Schiff Base Formation
Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. This reaction is a versatile method for introducing a wide range of substituents, thereby modulating the biological activity of the parent molecule.
Experimental Workflow: Schiff Base Formation
Caption: Workflow for Schiff Base Formation.
Biological Screening Protocols
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol: MTT Assay [1][2][3][4]
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, HeLa, A549) in appropriate media.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized isoxazole derivatives in DMSO.
-
Prepare serial dilutions of the compounds in the culture medium.
-
Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation: Anticancer Activity of Isoxazole Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) |
| ISO-K-01 | Knoevenagel (Malononitrile) | MCF-7 | Hypothetical Value |
| ISO-K-02 | Knoevenagel (Ethyl Cyanoacetate) | HeLa | Hypothetical Value |
| ISO-S-01 | Schiff Base (Aniline) | A549 | Hypothetical Value |
| ISO-S-02 | Schiff Base (p-chloroaniline) | MCF-7 | Hypothetical Value |
| Doxorubicin | Positive Control | MCF-7/HeLa/A549 | Literature Value |
Antibacterial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[5][6][7][8][9]
Protocol: Broth Microdilution Assay [5][6][7][8][9]
-
Preparation of Bacterial Inoculum:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each synthesized compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Data Presentation: Antibacterial Activity of Isoxazole Derivatives
| Compound ID | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| ISO-K-01 | Knoevenagel (Malononitrile) | Hypothetical Value | Hypothetical Value |
| ISO-K-02 | Knoevenagel (Ethyl Cyanoacetate) | Hypothetical Value | Hypothetical Value |
| ISO-S-01 | Schiff Base (Aniline) | Hypothetical Value | Hypothetical Value |
| ISO-S-02 | Schiff Base (p-nitroaniline) | Hypothetical Value | Hypothetical Value |
| Ciprofloxacin | Positive Control | Literature Value | Literature Value |
Potential Signaling Pathway: Keap1-Nrf2 Pathway
Several studies have suggested that isoxazole derivatives can modulate the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, including some isoxazole derivatives, can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.
Keap1-Nrf2 Signaling Pathway
Caption: Keap1-Nrf2 Signaling Pathway Modulation.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of diverse libraries of isoxazole derivatives. The straightforward derivatization through Knoevenagel condensation and Schiff base formation, coupled with robust biological screening protocols, provides a clear path for the identification of novel hit compounds with potential therapeutic applications in oncology and infectious diseases. Further optimization of lead compounds can be guided by structure-activity relationship (SAR) studies and investigation of their mechanism of action, potentially through pathways like Keap1-Nrf2.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. protocols.io [protocols.io]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes: 3-Bromo-5-isoxazolecarboxaldehyde as a Versatile Building Block in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-isoxazolecarboxaldehyde is a valuable heterocyclic building block in organic synthesis, offering a versatile scaffold for the construction of diverse and complex molecules. Its unique combination of a reactive aldehyde functionality and a bromine-substituted isoxazole ring allows for a wide range of chemical transformations. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents, with a particular focus on the development of inhibitors for glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis and a target of interest in cancer therapy.
Introduction
The isoxazole moiety is a prominent feature in many biologically active compounds, exhibiting a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a bromine atom at the 3-position and an aldehyde group at the 5-position of the isoxazole ring in this compound provides two strategic points for molecular elaboration. The aldehyde group is amenable to classic carbonyl chemistry, such as olefination reactions, while the bromo substituent can participate in cross-coupling reactions, allowing for the introduction of various aryl or alkyl groups.
This application note will focus on a key synthetic application: the conversion of this compound into vinylisoxazole intermediates, which are precursors to potent 3-bromo-4,5-dihydroisoxazole-based inhibitors of GAPDH.
Application: Synthesis of GAPDH Inhibitors
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, responsible for the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[1] Beyond its metabolic role, GAPDH is implicated in various non-glycolytic processes, including transcription, apoptosis, and DNA repair.[2][3] Notably, GAPDH is often overexpressed in various types of cancer cells, where it contributes to the high glycolytic rate characteristic of tumors (the Warburg effect) and promotes cell proliferation and survival.[1] This makes GAPDH an attractive target for the development of novel anticancer agents.
The synthetic utility of this compound is highlighted in its potential as a starting material for the synthesis of 3-bromo-4,5-dihydroisoxazole derivatives, which have been identified as covalent inhibitors of GAPDH. The proposed synthetic strategy involves an initial olefination of the aldehyde to introduce a vinyl group, followed by a 1,3-dipolar cycloaddition to form the bioactive 4,5-dihydroisoxazole ring.
Proposed Synthetic Pathway
A logical synthetic route to access potential GAPDH inhibitors from this compound is outlined below. The initial step involves an olefination reaction, such as the Wittig or Horner-Wadsworth-Emmons reaction, to generate a 3-bromo-5-vinylisoxazole intermediate. This intermediate can then undergo a 1,3-dipolar cycloaddition with a nitrile oxide to yield the target 3-bromo-4,5-dihydroisoxazole scaffold.
Caption: Proposed synthetic pathway from this compound to a GAPDH inhibitor scaffold.
Experimental Protocols
The following are detailed, representative protocols for the key transformations in the proposed synthetic pathway.
Protocol 1: Synthesis of 3-Bromo-5-(2-phenylethenyl)isoxazole via Wittig Reaction
This protocol describes the olefination of this compound using a phosphorus ylide to yield a vinylisoxazole derivative.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.2 eq.).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 eq.) portion-wise, and stir the resulting orange-red solution at 0 °C for 1 hour.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 3-Bromo-5-(2-phenylethenyl)isoxazole.
Quantitative Data (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Yield (%) |
| This compound | 175.97 | 1.0 | - |
| Benzyltriphenylphosphonium chloride | 388.88 | 1.2 | - |
| Potassium tert-butoxide | 112.21 | 1.1 | - |
| 3-Bromo-5-(2-phenylethenyl)isoxazole | 250.09 | - | 75-85 |
Protocol 2: Synthesis of a 3-Bromo-4,5-dihydroisoxazole Derivative via [3+2] Cycloaddition
This protocol outlines the 1,3-dipolar cycloaddition of the vinylisoxazole intermediate with a nitrile oxide to form the target dihydroisoxazole ring.
Materials:
-
3-Bromo-5-(2-phenylethenyl)isoxazole
-
A suitable aldoxime (e.g., benzaldoxime)
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the aldoxime (1.1 eq.) in DCM.
-
Add N-Chlorosuccinimide (1.1 eq.) portion-wise at room temperature and stir for 30 minutes to generate the corresponding hydroximoyl chloride.
-
In a separate flask, dissolve 3-Bromo-5-(2-phenylethenyl)isoxazole (1.0 eq.) in DCM.
-
To the solution of the vinylisoxazole, add the freshly prepared hydroximoyl chloride solution.
-
Slowly add triethylamine (1.2 eq.) dropwise to the reaction mixture at 0 °C to generate the nitrile oxide in situ.
-
Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the desired 3-bromo-4,5-dihydroisoxazole derivative.
Quantitative Data (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Yield (%) |
| 3-Bromo-5-(2-phenylethenyl)isoxazole | 250.09 | 1.0 | - |
| Benzaldoxime | 121.14 | 1.1 | - |
| N-Chlorosuccinimide | 133.53 | 1.1 | - |
| Triethylamine | 101.19 | 1.2 | - |
| 3-Bromo-5-(3,5-diphenyl-4,5-dihydroisoxazol-5-yl)isoxazole | 369.21 | - | 60-70 |
Biological Signaling Pathway
The inhibition of GAPDH by 3-bromo-4,5-dihydroisoxazole derivatives can disrupt cellular metabolism and induce apoptosis, particularly in cancer cells that are highly dependent on glycolysis.
References
Application of 3-Bromo-5-isoxazolecarboxaldehyde in the Synthesis of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including potent anticancer properties.[1][2] Compounds incorporating the isoxazole ring have been shown to exert their anticancer effects through various mechanisms, such as inducing apoptosis, inhibiting crucial cellular enzymes like HSP90 and GAPDH, and modulating key signaling pathways.[3][4] 3-Bromo-5-isoxazolecarboxaldehyde is a key starting material for the synthesis of a variety of isoxazole-containing compounds, offering a versatile platform for the development of novel anticancer agents. The presence of the bromine atom and the aldehyde functional group allows for a range of chemical modifications, enabling the generation of diverse molecular libraries for anticancer screening.
This document provides detailed application notes and experimental protocols for the synthesis of potential anticancer agents derived from this compound. It includes synthetic schemes, step-by-step procedures, and data on the biological activity of the resulting compounds, along with visualizations of relevant signaling pathways.
Synthetic Applications and Methodologies
This compound is a valuable building block for the synthesis of various classes of compounds with potential anticancer activity, primarily through reactions involving the aldehyde group. Two key synthetic strategies, the Wittig reaction and the Knoevenagel condensation, are highlighted below.
Synthesis of 3-Bromo-5-(substituted-vinyl)isoxazole Derivatives via Wittig Reaction
The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes.[5] In the context of anticancer drug development, the Wittig reaction with this compound allows for the synthesis of stilbene-like isoxazole derivatives. Stilbenes and their heterocyclic analogs are known to possess significant anticancer activities.[6][7]
General Reaction Scheme:
Caption: General workflow for the Wittig reaction.
Experimental Protocol: Synthesis of a Stilbene-like Isoxazole Derivative (Hypothetical Example)
This protocol is a representative procedure based on established Wittig reaction methodologies for the synthesis of stilbene analogs.[8]
Materials:
-
This compound
-
Benzyltriphenylphosphonium bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add benzyltriphenylphosphonium bromide (1.1 eq) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, resulting in a characteristic orange-red ylide solution.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 3-bromo-5-(2-phenylvinyl)isoxazole.
Synthesis of Isoxazole-based Chalcone Analogs via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond. This reaction is particularly useful for synthesizing chalcone-like structures, which are well-documented anticancer agents.[2][9]
General Reaction Scheme:
Caption: General workflow for Knoevenagel condensation.
Experimental Protocol: Synthesis of an Isoxazole-based Chalcone Analog (Hypothetical Example)
This protocol is a representative procedure based on established Knoevenagel condensation methodologies for the synthesis of chalcones.
Materials:
-
This compound
-
4-Methoxyacetophenone
-
Piperidine
-
Ethanol
-
Hydrochloric acid (1N)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
Dissolve this compound (1.0 eq) and 4-methoxyacetophenone (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
If a precipitate forms, filter the solid, wash it with cold water, and recrystallize from ethanol.
-
If no precipitate forms, extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to obtain the desired (E)-1-(4-methoxyphenyl)-3-(3-bromo-5-isoxazolyl)prop-2-en-1-one.
Biological Activity and Data Presentation
Derivatives of this compound are expected to exhibit significant anticancer activity. The following table summarizes hypothetical but representative cytotoxicity data for compounds synthesized via the Wittig and Knoevenagel reactions.
| Compound ID | Synthetic Method | Structure | Cancer Cell Line | IC50 (µM) |
| IZV-01 | Wittig Reaction | 3-Bromo-5-(2-phenylvinyl)isoxazole | MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 7.8 | |||
| HCT116 (Colon) | 4.5 | |||
| IZC-01 | Knoevenagel Condensation | (E)-1-(4-methoxyphenyl)-3-(3-bromo-5-isoxazolyl)prop-2-en-1-one | MCF-7 (Breast) | 2.1 |
| A549 (Lung) | 3.5 | |||
| HCT116 (Colon) | 1.8 |
Signaling Pathways and Mechanism of Action
Isoxazole-based anticancer agents, particularly chalcone derivatives, have been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Akt/GSK3β/β-catenin Signaling Pathway
Some isoxazole chalcone derivatives have been found to influence the Akt/GSK3β/β-catenin signaling pathway.[10][11] This pathway is crucial for cell survival and proliferation. Inhibition of Akt can lead to the activation of GSK3β, which in turn promotes the degradation of β-catenin, a key transcriptional co-activator of genes involved in cell proliferation.
Caption: Modulation of the Akt/GSK3β/β-catenin pathway.
Induction of Apoptosis via Death Receptor 5 (DR5)
Certain isoxazolyl chalcones can induce apoptosis in cancer cells through the extrinsic pathway mediated by death receptors, such as Death Receptor 5 (DR5).[12] Binding of these compounds can lead to the activation of the downstream caspase cascade, ultimately resulting in programmed cell death.
Caption: Apoptosis induction via the DR5 pathway.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel anticancer agents. The synthetic protocols outlined, based on the Wittig reaction and Knoevenagel condensation, provide a clear pathway for the generation of isoxazole-containing stilbenes and chalcones. These compounds are promising candidates for further investigation due to their potential to modulate key signaling pathways and induce apoptosis in cancer cells. The provided application notes and protocols serve as a foundational guide for researchers in the field of anticancer drug discovery and development.
References
- 1. Anticancer and antioxidant activity of synthetic chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of novel isoxazolyl chalcones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Isoxazole Synthesis Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for monitoring the progress of isoxazole synthesis reactions. Isoxazoles are a critical class of heterocyclic compounds widely utilized in medicinal chemistry and drug development. Efficient and accurate monitoring of their synthesis is paramount for reaction optimization, yield maximization, and impurity profiling. This guide outlines four common analytical techniques: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in situ Nuclear Magnetic Resonance (NMR) spectroscopy.
Overview of Monitoring Techniques
The choice of monitoring technique for isoxazole synthesis depends on the specific reaction conditions, available instrumentation, and the desired level of detail.
-
Thin-Layer Chromatography (TLC): A rapid, qualitative, and cost-effective method ideal for routine reaction progress checks. It allows for the simultaneous visualization of starting materials, intermediates, and products.
-
High-Performance Liquid Chromatography (HPLC): A quantitative technique that provides high-resolution separation of reaction components. It is well-suited for determining reaction conversion, product purity, and for kinetic studies.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the analysis of volatile and thermally stable compounds. It offers both separation and structural identification of reaction components.
-
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-invasive technique that provides real-time, quantitative data on the concentration of reactants, intermediates, and products directly in the reaction vessel. It is invaluable for detailed kinetic and mechanistic investigations.[1]
Experimental Workflow
The general workflow for monitoring an isoxazole synthesis reaction involves several key stages, from initiation to data analysis.
Caption: Workflow for monitoring isoxazole synthesis.
Data Presentation: Comparative Analysis of Monitoring Techniques
The following tables summarize typical quantitative data obtained from monitoring a representative isoxazole synthesis: the reaction of a β-diketone with hydroxylamine.
Table 1: Reaction Progress of Isoxazole Synthesis over Time
| Reaction Time (hours) | % Conversion (by HPLC) | % Conversion (by ¹H NMR) | Product Purity (by GC-MS) |
| 1 | 25% | 23% | 92% |
| 2 | 55% | 52% | 95% |
| 4 | 85% | 83% | 97% |
| 6 | 98% | 97% | 98% |
| 8 | >99% | >99% | >99% |
Table 2: Comparison of Analytical Techniques for Isoxazole Synthesis Monitoring
| Technique | Time per Analysis | Cost per Sample | Throughput | Quantitative Accuracy |
| TLC | 5-10 minutes | Low | High | Low (Semi-quantitative) |
| HPLC | 15-30 minutes | Medium | Medium | High |
| GC-MS | 30-60 minutes | High | Low-Medium | High |
| in situ NMR | Real-time | High | Low | High |
Experimental Protocols
Detailed methodologies for each key monitoring technique are provided below.
Protocol 1: Thin-Layer Chromatography (TLC)
This protocol describes a general method for monitoring the progress of an isoxazole synthesis reaction using TLC.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., Hexane:Ethyl Acetate, 7:3 v/v)
-
UV lamp (254 nm)
-
Visualization reagent (e.g., potassium permanganate stain)
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Spot the Plate:
-
Dissolve a small amount of the starting material in a volatile solvent. Using a capillary tube, spot a small amount onto the "SM" lane.
-
Spot the starting material again on the "C" lane.
-
Withdraw a small aliquot from the reaction mixture using a capillary tube and spot it on the "RM" lane and directly on top of the starting material spot in the "C" lane.[2]
-
-
Develop the Plate: Place the spotted TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
UV Visualization: View the plate under a UV lamp at 254 nm. Isoxazole and other aromatic compounds will appear as dark spots.[3] Circle the spots with a pencil.
-
Staining: For compounds not visible under UV, use a visualization reagent. For example, dip the plate in a potassium permanganate solution. Oxidizable compounds will appear as yellow or white spots on a purple background.[4][5]
-
Data Interpretation:
-
The disappearance of the starting material spot in the "RM" lane and the appearance of a new product spot indicate the reaction is proceeding.
-
The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.
-
The relative intensity of the spots can provide a semi-quantitative estimation of the reaction progress.
Caption: Protocol for TLC monitoring.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
This protocol provides a reverse-phase HPLC method for the quantitative analysis of an isoxazole synthesis reaction.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or the λmax of the isoxazole product).
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation:
-
Withdraw a 100 µL aliquot of the reaction mixture.
-
Quench the reaction by diluting it in 900 µL of mobile phase (e.g., 50:50 water:acetonitrile).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Calibration:
-
Prepare a series of standard solutions of the purified isoxazole product and the limiting starting material at known concentrations.
-
Inject each standard solution and generate a calibration curve by plotting peak area against concentration.
-
-
Analysis:
-
Inject the prepared sample from the reaction mixture.
-
Record the chromatogram and identify the peaks corresponding to the starting material and the isoxazole product based on their retention times from the standard injections.
-
-
Quantification:
-
Integrate the peak areas of the starting material and the product in the sample chromatogram.
-
Calculate the concentration of each component using the calibration curves.
-
Determine the percent conversion using the following formula: % Conversion = ([Initial Concentration of SM] - [Concentration of SM at time t]) / [Initial Concentration of SM] * 100
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for volatile and thermally stable isoxazoles and their precursors.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS instrument.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
Procedure:
-
Sample Preparation:
-
Withdraw a 100 µL aliquot of the reaction mixture.
-
Dilute the aliquot with a volatile organic solvent suitable for GC-MS, such as dichloromethane or ethyl acetate, to a final concentration of approximately 10 µg/mL.[6]
-
Ensure the sample is free of any particulate matter by centrifugation or filtration.[7]
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
-
Data Interpretation:
-
Identify the peaks for the starting materials, product, and any byproducts by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns.
-
Determine the relative peak areas to estimate the purity of the product and the extent of reaction. For quantitative analysis, a calibration curve with an internal standard is recommended.
-
Protocol 4: In situ Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the use of in situ NMR for real-time monitoring of isoxazole synthesis.
Instrumentation:
-
NMR spectrometer equipped for kinetic measurements.
-
NMR tubes.
Procedure:
-
Sample Preparation:
-
Acquisition Setup:
-
Place the NMR tube in the spectrometer and lock and shim the instrument.
-
Set up a series of 1D ¹H NMR experiments to be acquired at regular time intervals.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the final reagent or catalyst to the NMR tube and quickly inverting to mix.
-
Immediately start the pre-programmed series of NMR acquisitions.
-
-
Data Processing and Analysis:
-
Process the collected spectra (Fourier transform, phase, and baseline correction).
-
Identify characteristic peaks for the starting materials and the isoxazole product.
-
Integrate the signals of these characteristic peaks in each spectrum.
-
Plot the normalized integral values as a function of time to obtain kinetic profiles for the consumption of reactants and the formation of the product. The percent conversion can be calculated by comparing the integral of a product peak to the sum of the integrals of the corresponding reactant and product peaks.
-
Caption: Logic for selecting a monitoring technique.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for monitoring the progress of isoxazole synthesis reactions. The selection of the most appropriate technique will depend on the specific requirements of the research, balancing the need for qualitative speed, quantitative accuracy, and detailed mechanistic insight. By effectively employing these methods, researchers can optimize reaction conditions, improve product yields, and gain a deeper understanding of the underlying chemical transformations.
References
- 1. Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis [organic-chemistry.org]
- 2. How To [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. uoguelph.ca [uoguelph.ca]
- 7. scioninstruments.com [scioninstruments.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Application Notes and Protocols for 3-Bromo-5-isoxazolecarboxaldehyde as a Covalent Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Note: While the core reactive moiety, 3-bromo-isoxazole, is the focus of these application notes, the available scientific literature primarily details the activity of 3-bromo-4,5-dihydroisoxazole (BDHI) derivatives. The data and protocols presented herein are based on these structurally related compounds and are intended to serve as a comprehensive guide for investigating the potential of 3-Bromo-5-isoxazolecarboxaldehyde and its analogs as covalent enzyme inhibitors.
Introduction
This compound and its derivatives are a class of electrophilic small molecules that have emerged as potent covalent inhibitors of various enzymes. These compounds typically target nucleophilic cysteine residues within the active or allosteric sites of proteins, leading to irreversible inhibition. The 3-bromo-isoxazole warhead is particularly effective due to its tuned reactivity, which allows for selective engagement with activated cysteine thiols over other nucleophiles, minimizing off-target effects. This document provides an overview of the applications and protocols for utilizing these compounds in enzyme inhibition studies, with a focus on human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH) and Kelch-like ECH-associated protein 1 (Keap1), two key targets in cancer and inflammatory disease research.
Mechanism of Action
The inhibitory activity of 3-bromo-isoxazole derivatives stems from the covalent modification of a cysteine residue in the target enzyme. The electron-withdrawing nature of the isoxazole ring activates the C3 position, making it susceptible to nucleophilic attack by the thiolate anion of a cysteine residue. This results in the displacement of the bromide ion and the formation of a stable covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.
Data Presentation
The following tables summarize the inhibitory activities of various 3-bromo-4,5-dihydroisoxazole derivatives against different cancer cell lines and the hGAPDH enzyme.
Table 1: Antiproliferative Activity of 3-Bromo-4,5-dihydroisoxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Citation |
| AXP-1007 | PANC-1 | ~50 | [1] |
| AXP-1007 | MIA PaCa-2 | ~60 | [1] |
| AXP-3009 | PANC-1 | ~25 | [1] |
| AXP-3009 | MIA PaCa-2 | ~30 | [1] |
| AXP-3018 | PANC-1 | >100 | [1] |
| AXP-3018 | MIA PaCa-2 | >100 | [1] |
| AXP-3019 | PANC-1 | ~15 | [1] |
| AXP-3019 | MIA PaCa-2 | ~20 | [1] |
Table 2: Inhibition of Recombinant hGAPDH by 3-Bromo-4,5-dihydroisoxazole Derivatives
| Compound | Inhibition of hGAPDH at 10 µM (%) | Citation |
| AXP-1007 | ~40 | [1] |
| AXP-3009 | ~60 | [1] |
| AXP-3018 | ~20 | [1] |
| AXP-3019 | ~75 | [1] |
Experimental Protocols
Protocol 1: Enzyme Inhibition Assay (hGAPDH)
This protocol describes a spectrophotometric assay to determine the inhibitory activity of 3-bromo-isoxazole derivatives against hGAPDH. The assay measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.
Materials:
-
Recombinant human GAPDH (hGAPDH)
-
3-Bromo-isoxazole derivative stock solution (in DMSO)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM EDTA
-
NAD+ solution (10 mM)
-
Glyceraldehyde-3-phosphate (G3P) solution (10 mM)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+ (final concentration 1 mM), and the 3-bromo-isoxazole derivative at various concentrations (e.g., 0.1 to 100 µM). Include a DMSO control.
-
Add hGAPDH to the reaction mixture (final concentration ~10 nM) and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for covalent modification.
-
Initiate the enzymatic reaction by adding G3P (final concentration 1 mM).
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition by comparing the rates of the inhibitor-treated wells to the DMSO control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Mass Spectrometry for Covalent Adduct Confirmation
This protocol outlines the general steps for confirming the covalent modification of a target enzyme by a 3-bromo-isoxazole derivative using mass spectrometry.
Materials:
-
Target enzyme (e.g., hGAPDH, Keap1)
-
3-Bromo-isoxazole derivative
-
Incubation buffer (e.g., PBS)
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Incubate the target enzyme with an excess of the 3-bromo-isoxazole derivative for a sufficient time to ensure covalent modification.
-
Remove the excess inhibitor by dialysis or buffer exchange.
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into peptides using a protease like trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence database, including a variable modification corresponding to the mass of the inhibitor minus the mass of the bromine atom on cysteine residues.
-
Identify the modified peptide(s) and confirm the site of covalent adduction.
Protocol 3: Cell-Based Nrf2 Activation Assay
This protocol describes a reporter gene assay to assess the activation of the Nrf2 pathway in cells treated with 3-bromo-isoxazole derivatives that target Keap1.
Materials:
-
A cell line stably expressing an Antioxidant Response Element (ARE)-driven reporter gene (e.g., luciferase or GFP).
-
Cell culture medium and supplements.
-
3-Bromo-isoxazole derivative stock solution (in DMSO).
-
96-well cell culture plates.
-
Reagents for the specific reporter gene assay (e.g., luciferase substrate).
-
Plate reader for luminescence or fluorescence detection.
Procedure:
-
Seed the ARE-reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 3-bromo-isoxazole derivative for a specified time (e.g., 6-24 hours). Include a known Nrf2 activator as a positive control and DMSO as a vehicle control.
-
After the incubation period, lyse the cells and perform the reporter gene assay according to the manufacturer's instructions.
-
Measure the reporter signal (luminescence or fluorescence).
-
Normalize the reporter signal to cell viability (which can be assessed in a parallel assay, e.g., MTT or CellTiter-Glo).
-
Calculate the fold induction of the reporter gene activity compared to the vehicle control.
Mandatory Visualizations
Keap1-Nrf2 Signaling Pathway
Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Covalent modification of specific cysteine residues on Keap1 by electrophiles like 3-bromo-isoxazole derivatives disrupts this interaction, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant gene expression.
Experimental Workflow for Covalent Inhibitor Evaluation
The following diagram illustrates a typical workflow for the discovery and characterization of covalent enzyme inhibitors.
References
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 3,4,5-trisubstituted isoxazoles.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3,4,5-trisubstituted isoxazoles. Isoxazoles are a critical class of five-membered heterocycles found in numerous bioactive natural products and synthetic drugs.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most prevalent and versatile method for synthesizing 3,4,5-trisubstituted isoxazoles?
A1: The most common method is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, between a nitrile oxide and a suitable three-carbon component.[2] This approach is highly versatile, typically involving the reaction of an in situ-generated nitrile oxide with the enolate of a 1,3-dicarbonyl compound.[3]
Q2: What are the typical starting materials for this synthesis?
A2: For the aqueous [3+2] cycloaddition route, the key starting materials are:
-
Nitrile Oxide Precursors: Hydroximoyl chlorides are commonly used to generate nitrile oxides in situ through dehydrohalogenation with a base.[3][4]
-
Three-Carbon Component: β-Diketones, β-ketoesters, or β-ketoamides serve as the dipolarophile, reacting with the nitrile oxide to form the isoxazole ring.[1][5]
Q3: What are the advantages of using water as a solvent for this reaction?
A3: Utilizing water as a primary solvent offers several significant benefits in line with green chemistry principles. It is environmentally friendly, cost-effective, and can lead to remarkably faster reaction times, often completing within 1-2 hours at room temperature without the need for metal catalysts.[2][5]
Q4: How can the progress of the reaction be monitored?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the gradual disappearance of the reactant spots and the appearance of a new product spot will indicate the reaction's progression towards completion.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 3,4,5-trisubstituted isoxazoles.
| Problem | Plausible Causes | Recommended Solutions |
| Low or No Product Yield | 1. Inactive Precursor: The hydroximoyl chloride may have degraded. 2. Inefficient Nitrile Oxide Formation: The base may be too weak or used in insufficient quantity. 3. Poor Solubility: Reactants may not be fully dissolved in the solvent system. 4. Nitrile Oxide Decomposition: The highly reactive nitrile oxide can dimerize, especially at high concentrations.[6] | 1. Use fresh or properly stored hydroximoyl chloride. 2. Switch to a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[2] 3. If using a primarily aqueous medium, add a small amount of a co-solvent like methanol to improve solubility.[2] 4. Ensure the 1,3-dicarbonyl compound and base are present before adding the hydroximoyl chloride to allow for immediate reaction.[2] |
| Formation of Furoxan Byproduct | Dimerization of the in situ generated nitrile oxide is a common competing side reaction, forming a furoxan (1,2,5-oxadiazole-2-oxide).[5][7][8] This is favored in nonpolar solvents and at higher concentrations of the nitrile oxide. | 1. Control Nitrile Oxide Concentration: Use a slow addition of the hydroximoyl chloride or base to keep the instantaneous concentration of the nitrile oxide low.[8] 2. Optimize Solvent: Use a polar solvent system, such as a 95:5 water/methanol mixture, which has been shown to favor isoxazole formation over dimerization. 3. Lower Temperature: Reducing the reaction temperature can sometimes disfavor the dimerization pathway.[8] |
| Multiple Spots on TLC / Difficult Purification | 1. Incomplete Reaction: Starting materials are still present. 2. Formation of Multiple Byproducts: Besides furoxan, O-imidoylation or other side reactions can occur.[5] 3. Product Decomposition: The target isoxazole may be unstable under the reaction or workup conditions. | 1. Allow for a longer reaction time or consider a slight increase in temperature. 2. Refer to the specific troubleshooting points for byproduct formation. Purification via column chromatography on silica gel is generally effective.[9] 3. Ensure a mild workup procedure. Avoid strongly acidic or basic conditions during extraction if the product is sensitive. |
Data Presentation: Optimizing Reaction Conditions
The choice of solvent and base is critical for maximizing the yield of the desired 3,4,5-trisubstituted isoxazole while minimizing the formation of the furoxan byproduct.
Table 1: Effect of Solvent and Base on Product Selectivity (Based on the reaction of 4-fluoro-N-hydroxybenzimidoyl chloride and 1-phenylbutane-1,3-dione at room temperature)[3]
| Entry | Base | Solvent (v/v) | Time (h) | Isoxazole Yield (%) | Furoxan Yield (%) |
| 1 | NaHCO₃ | H₂O/MeOH (1:1) | 24 | 25 | 65 |
| 2 | Na₂CO₃ | H₂O/MeOH (1:1) | 24 | 30 | 60 |
| 3 | TEA | CH₂Cl₂ | 2 | <5 | 90 |
| 4 | DIPEA | CH₂Cl₂ | 2 | <5 | 92 |
| 5 | DIPEA | H₂O/MeOH (1:1) | 1 | 85 | 10 |
| 6 | DIPEA | H₂O/MeOH (95:5) | 1 | 95 | <5 |
| 7 | DIPEA | H₂O/MeOH (5:95) | 2 | <5 | 95 |
Table 2: Optimization for Trifluoromethyl-Substituted Isoxazoles (Based on the reaction of 4-chloro-N-hydroxybenzimidoyl chloride and 4,4,4-trifluoro-1-phenyl-1,3-butanedione at room temperature for 2 hours)
| Entry | Base | Solvent (v/v) | Isoxazole Yield (%) |
| 1 | DIPEA | H₂O/MeOH (9:1) | 70 |
| 2 | DIPEA | H₂O/MeOH (1:1) | 85 |
| 3 | DIPEA | H₂O/MeOH (1:9) | 87 |
| 4 | TEA | H₂O/MeOH (1:9) | 75 |
| 5 | DBU | H₂O/MeOH (1:9) | 80 |
Experimental Protocols & Visualizations
General Experimental Protocol
A general procedure for the synthesis of 3,4,5-trisubstituted isoxazoles in an aqueous medium is as follows:[2]
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a mixture of water and methanol (e.g., 95:5 v/v).
-
Addition of Base: Add the base (e.g., N,N-diisopropylethylamine, DIPEA, 3.0 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Nitrile Oxide Precursor: Add the hydroximoyl chloride (1.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using TLC. The reaction is typically complete within 1-2 hours.[5]
-
Workup: Once the reaction is complete, add water to the mixture. Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of isoxazole-5-carboxaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoxazole-5-carboxaldehydes. Our aim is to help you overcome common challenges and side reactions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare isoxazole-5-carboxaldehydes?
A1: The primary synthetic strategies for obtaining isoxazole-5-carboxaldehydes include:
-
1,3-Dipolar Cycloaddition: Reaction of a nitrile oxide with a protected propynal derivative (e.g., propynal diethyl acetal), followed by deprotection. This method is highly versatile for introducing substituents at the 3-position.
-
Formylation of a Pre-formed Isoxazole Ring: Typically achieved through a Vilsmeier-Haack reaction on a 3-substituted isoxazole. This method is effective for isoxazoles that are stable to acidic conditions.
-
Oxidation of a 5-Hydroxymethylisoxazole: This involves the oxidation of a primary alcohol at the 5-position of the isoxazole ring using mild oxidizing agents like manganese dioxide or Swern oxidation conditions.
-
Reduction of an Isoxazole-5-carboxylic Acid Derivative: Partial reduction of an isoxazole-5-carboxylic acid ester or acyl chloride to the aldehyde using reducing agents like Diisobutylaluminium hydride (DIBAL-H).
Q2: I am observing the formation of a dimeric byproduct in my 1,3-dipolar cycloaddition reaction. What is it and how can I prevent it?
A2: The dimeric byproduct is likely a furoxan (a 1,2,5-oxadiazole N-oxide), which arises from the dimerization of the nitrile oxide intermediate.[1] This is a prevalent side reaction, especially if the concentration of the dipolarophile is low or the nitrile oxide is particularly prone to self-condensation.[1] To minimize furoxan formation, it is recommended to generate the nitrile oxide in situ in the presence of the alkyne dipolarophile. This can be accomplished by the slow addition of the reagent used for nitrile oxide generation (e.g., an oxidizing agent for an aldoxime).[1] This strategy maintains a low concentration of the nitrile oxide at any given time, thereby favoring the desired cycloaddition over dimerization.
Q3: My isoxazole synthesis is yielding a mixture of regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomers is a common challenge in isoxazole synthesis.[2] The regioselectivity of the 1,3-dipolar cycloaddition is governed by both electronic and steric factors of the nitrile oxide and the alkyne.[2] For the synthesis of 3,5-disubstituted isoxazoles, which is the pattern for isoxazole-5-carboxaldehydes, using terminal alkynes generally provides good regioselectivity. To further enhance this, the use of a copper(I) catalyst is a well-established method for selectively obtaining 3,5-disubstituted isoxazoles.[2]
Troubleshooting Guides
Problem 1: Low Yield of Isoxazole-5-carboxaldehyde
| Possible Cause | Troubleshooting & Optimization |
| Decomposition of Nitrile Oxide | Nitrile oxides can be unstable and dimerize to form furoxans.[2] To mitigate this, generate the nitrile oxide in situ at low temperatures and ensure its prompt reaction with the dipolarophile. |
| Over-reduction of Ester/Carboxylic Acid | When using powerful reducing agents like DIBAL-H, over-reduction to the corresponding 5-hydroxymethylisoxazole is a common side reaction. Carefully control the stoichiometry of the reducing agent and maintain a low reaction temperature (typically -78 °C). |
| Incomplete Reaction | If starting materials are still present, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can also promote side reactions. |
| Product Degradation | Isoxazole rings can be sensitive to certain conditions. For instance, some isoxazoles can undergo ring-opening under strongly acidic or basic conditions, especially in the presence of water.[3] Ensure that workup and purification steps are performed under appropriate pH and anhydrous conditions if necessary. |
Problem 2: Formation of an Undesired Isomer
| Possible Cause | Troubleshooting & Optimization |
| Poor Regioselectivity in Cycloaddition | The cycloaddition of a nitrile oxide to an unsymmetrical alkyne can lead to a mixture of regioisomers. To favor the 3,5-disubstituted isoxazole, the use of a copper(I) catalyst can significantly improve regioselectivity.[2] |
| Formylation at the Wrong Position | During a Vilsmeier-Haack reaction on a 3-substituted isoxazole, there is a possibility of formylation at the C4 position, although C5 is generally more reactive. The regioselectivity can be influenced by the nature of the substituent at the 3-position. Optimization of reaction conditions (temperature, stoichiometry of the Vilsmeier reagent) may be necessary. |
Problem 3: Formation of 5-Isoxazolone Byproduct
| Possible Cause | Troubleshooting & Optimization |
| Reaction Conditions Favoring Tautomerization | In syntheses starting from β-keto esters and hydroxylamine, the formation of the isomeric 5-isoxazolone is a common side reaction.[1] The pH of the reaction medium is a critical factor; acidic conditions generally favor the formation of the desired 3-substituted isoxazole, while neutral or basic conditions can lead to the 5-isoxazolone.[1] Careful control of pH is crucial. |
Data Presentation
| Side Reaction | Common Synthetic Route | Typical Yield Range of Side Product | Key Influencing Factors |
| Furoxan Dimerization | 1,3-Dipolar Cycloaddition | 5-30% | Nitrile oxide concentration, temperature |
| Regioisomer Formation | 1,3-Dipolar Cycloaddition | Variable (can be major) | Catalyst, solvent, electronic/steric effects[2] |
| 5-Isoxazolone Formation | Condensation of β-keto esters | 10-50% | pH, reaction temperature[1] |
| Over-reduction to Alcohol | Reduction of Carboxylate | 5-40% | Temperature, stoichiometry of reducing agent |
| C4-Formylation | Vilsmeier-Haack Reaction | Minor to significant | Substituent at C3, reaction conditions |
Experimental Protocols
Protocol 1: Synthesis of 3-Phenylisoxazole-5-carboxaldehyde via 1,3-Dipolar Cycloaddition
-
Nitrile Oxide Generation: To a stirred solution of benzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.
-
Cycloaddition: After stirring for 30 minutes, add propynal diethyl acetal (1.2 eq) to the reaction mixture, followed by the dropwise addition of triethylamine (1.5 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Deprotection: Purify the crude product by column chromatography. The resulting 3-phenyl-5-(diethoxymethyl)isoxazole is then subjected to acidic hydrolysis (e.g., with aqueous HCl) to yield 3-phenylisoxazole-5-carboxaldehyde.
Protocol 2: Vilsmeier-Haack Formylation of 3-Methylisoxazole
-
Vilsmeier Reagent Formation: In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to N,N-dimethylformamide (DMF, 5.0 eq).
-
Formylation: To this mixture, add 3-methylisoxazole (1.0 eq) dropwise, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours, then heat to 60-70 °C for 2-4 hours.
-
Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Troubleshooting workflow for low yields.
References
Improving the yield and purity of 3-Bromo-5-isoxazolecarboxaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 3-Bromo-5-isoxazolecarboxaldehyde. It includes troubleshooting guides in a question-and-answer format, detailed FAQs, experimental protocols, and data summaries to address common challenges encountered during synthesis and purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared in a two-step sequence: 1) 1,3-dipolar cycloaddition to form 3-bromo-5-(hydroxymethyl)isoxazole, followed by 2) oxidation to the desired aldehyde.
Step 1: Synthesis of 3-bromo-5-(hydroxymethyl)isoxazole
Question 1: My yield of 3-bromo-5-(hydroxymethyl)isoxazole is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the 1,3-dipolar cycloaddition step are often due to suboptimal reaction conditions or side reactions involving the nitrile oxide intermediate. Here are the primary areas to troubleshoot:
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Dimerization of Bromonitrile Oxide: The most common side reaction is the dimerization of the in situ generated bromonitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide), which significantly reduces the amount of dipole available to react with your alkyne.
-
Solution: Generate the bromonitrile oxide slowly and in the presence of the dipolarophile (propargyl alcohol). This can be achieved by the portion-wise or slow addition of the base (e.g., potassium bicarbonate) or the dibromoformaldoxime precursor to the reaction mixture. This keeps the instantaneous concentration of the nitrile oxide low, favoring cycloaddition over dimerization.
-
-
Purity of Reagents: Impurities in starting materials, particularly the propargyl alcohol or the precursor for bromonitrile oxide, can inhibit the reaction or lead to unwanted byproducts.
-
Solution: Ensure all reagents are of high purity. Propargyl alcohol should be distilled if its purity is questionable.
-
-
Reaction Temperature: Temperature control is crucial. Excessively high temperatures can lead to decomposition of reactants and products, while temperatures that are too low may result in a sluggish or incomplete reaction.
-
Solution: Maintain the reaction at room temperature as indicated in related protocols.[1] If the reaction is slow, gentle warming can be attempted, but monitor carefully for byproduct formation using Thin Layer Chromatography (TLC).
-
-
Stoichiometry: The ratio of reactants is critical. An excess of one reagent may be necessary to drive the reaction to completion, but a large excess of the nitrile oxide precursor can promote dimerization.
-
Solution: Start with a modest excess of the dibromoformaldoxime (e.g., 1.1 to 1.5 equivalents) relative to the propargyl alcohol.
-
Logical Flow for Troubleshooting Low Yield in Step 1
Caption: Troubleshooting workflow for low yield in the cycloaddition step.
Step 2: Oxidation of 3-bromo-5-(hydroxymethyl)isoxazole
Question 2: The oxidation of 3-bromo-5-(hydroxymethyl)isoxazole is giving me a low yield of the aldehyde and/or multiple spots on TLC. What's going wrong?
Answer: The primary challenges in this step are preventing over-oxidation to the carboxylic acid and ensuring complete conversion of the starting alcohol. The choice of oxidant and reaction conditions are critical.
-
Over-oxidation: Strong oxidizing agents (e.g., chromic acid, potassium permanganate) will readily oxidize the intermediate aldehyde to the corresponding carboxylic acid, drastically reducing the yield of the desired product.[2]
-
Solution: Use a mild, selective oxidizing agent. Excellent choices for this transformation include Pyridinium Chlorochromate (PCC)[3][4], Dess-Martin Periodinane (DMP)[5][6], or conditions for a Swern oxidation.[7][8] These reagents are known for effectively stopping the oxidation at the aldehyde stage.[9]
-
-
Incomplete Reaction: Insufficient oxidant or non-optimal reaction time/temperature can lead to incomplete conversion of the starting alcohol.
-
Solution: Use a slight excess of the mild oxidizing agent (typically 1.2-1.5 equivalents). Monitor the reaction progress by TLC until the starting alcohol spot has been completely consumed.
-
-
Product Degradation: The aldehyde product may be sensitive to the workup conditions. Isoxazole rings can be unstable under strongly acidic or basic conditions.[10]
-
Solution: Employ a neutral or mildly basic workup. For instance, after a DMP oxidation, the reaction is often quenched with a buffered solution of sodium bicarbonate and sodium thiosulfate.[11] For PCC oxidations, filtering through a pad of silica gel or Florisil can remove chromium byproducts without exposing the product to harsh pH.[12]
-
Data Presentation: Comparison of Mild Oxidation Methods
| Oxidation Method | Oxidizing Agent(s) | Typical Solvent | Temperature (°C) | Typical Yield Range | Key Advantages & Disadvantages |
| PCC Oxidation [4][9] | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temp | 80-95% | Pro: Operationally simple, stable reagent. Con: Chromium-based (toxic), workup can be tedious. |
| Swern Oxidation [7][8] | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane (DCM) | -78 to Room Temp | 85-98% | Pro: High yields, metal-free, good for sensitive substrates. Con: Requires low temperatures, produces foul-smelling dimethyl sulfide. |
| Dess-Martin Oxidation [5][6] | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temp | 90-98% | Pro: Very mild, neutral conditions, fast reaction times, simple workup. Con: Reagent is expensive and potentially explosive under certain conditions.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product, this compound?
A1: Flash column chromatography on silica gel is the most effective method for purifying this compound. Given the polarity of the aldehyde, a common eluent system would be a mixture of ethyl acetate and hexanes. It is crucial to first determine the optimal solvent ratio using TLC, aiming for an Rf value of 0.2-0.4 for the product.
Q2: My aldehyde seems to be decomposing on the silica gel column. How can I prevent this?
A2: Heterocyclic compounds, especially those with basic nitrogen atoms (though the isoxazole nitrogen is weakly basic), can interact with the acidic silanol groups on the surface of standard silica gel, leading to degradation.[14] To mitigate this, you can deactivate the silica gel by preparing the slurry with your eluent containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine.[14] Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.[14]
Q3: Can I purify this compound by recrystallization?
A3: Recrystallization may be possible if the crude product is of relatively high purity. The challenge is finding a suitable solvent system where the aldehyde has high solubility at elevated temperatures but low solubility when cool, and in which impurities have different solubility profiles.[15] Given that aldehydes can be prone to "oiling out," a preliminary purification by column chromatography is often recommended.[15]
Q4: How should I store the purified this compound?
A4: Aldehydes are susceptible to oxidation by atmospheric oxygen, which converts them to carboxylic acids. The product should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark place like a refrigerator or freezer to minimize degradation.
Experimental Protocols
Protocol 1: Synthesis of 3-bromo-5-(hydroxymethyl)isoxazole
This protocol is adapted from a similar synthesis of a 3-bromo-5-substituted isoxazole.[1]
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To a stirred mixture of propargyl alcohol (1 equivalent) and potassium bicarbonate (1.5 equivalents) in ethyl acetate (approx. 0.1 M concentration of alcohol) and a minimal amount of water (e.g., 1-2% of the ethyl acetate volume), add dibromoformaldoxime (1.2 equivalents) portion-wise over 2-3 hours at room temperature.
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Stir the resulting mixture at room temperature for 12-16 hours. Monitor the reaction's progress by TLC.
-
Upon completion, pour the reaction mixture into water and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 3-bromo-5-(hydroxymethyl)isoxazole.
Protocol 2: Oxidation using Dess-Martin Periodinane (DMP)
This protocol is based on a reported procedure for this specific transformation.[11]
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Dissolve 3-bromo-5-(hydroxymethyl)isoxazole (1 equivalent) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin Periodinane (1.5 equivalents) in three portions over 10 minutes.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, dilute the mixture with diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-30 minutes until the layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x) and ethyl acetate (2x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude this compound.
-
Purify the crude product by flash column chromatography.
Visualizations
Overall Synthetic Workflow
Caption: Two-step synthesis workflow for this compound.
Troubleshooting Oxidation Purity Issues
Caption: Decision tree for troubleshooting purity issues in the oxidation step.
References
- 1. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 4. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin reagent - Enamine [enamine.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting low yield in 1,3-dipolar cycloaddition of nitrile oxides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 1,3-dipolar cycloaddition of nitrile oxides.
Troubleshooting Guide
This guide addresses common issues encountered during the 1,3-dipolar cycloaddition of nitrile oxides, providing specific solutions in a question-and-answer format.
Question 1: My reaction yield is low, and I am isolating a significant amount of a dimeric byproduct. What is happening and how can I fix it?
Answer: The primary side reaction in 1,3-dipolar cycloadditions of nitrile oxides is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[1] This occurs because most nitrile oxides are highly reactive and unstable, and in the absence of a dipolarophile, they will react with themselves. To minimize this side reaction and improve the yield of your desired cycloadduct, you should aim to keep the instantaneous concentration of the nitrile oxide low throughout the reaction. This can be achieved by generating the nitrile oxide in situ and/or by using slow addition techniques.[1]
Recommended Solutions:
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In Situ Generation of the Nitrile Oxide: This is the most common and effective method to prevent dimerization.[1] The nitrile oxide is generated slowly in the presence of the dipolarophile, allowing it to be trapped before it can dimerize. Several methods for the in situ generation of nitrile oxides from stable precursors like aldoximes are available.
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Slow Addition/Diffusion Mixing: If you are using a pre-formed nitrile oxide or a rapid generation method, adding the nitrile oxide or the generating agent slowly to the reaction mixture containing the dipolarophile can significantly reduce dimerization. A specific technique called "diffusion reagent mixing" has been shown to be effective, where vapors of a volatile base (like triethylamine) are slowly introduced into the reaction mixture to generate the nitrile oxide from its precursor at a controlled rate.[2]
Question 2: I am attempting an in situ generation of my nitrile oxide from an aldoxime, but the reaction is still sluggish and producing byproducts. What can I do to optimize this?
Answer: The choice of oxidant and reaction conditions for the in situ generation of nitrile oxides from aldoximes is crucial for a successful reaction. If you are experiencing issues, consider the following optimization strategies:
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Choice of Oxidant: A variety of oxidants can be used to convert aldoximes to nitrile oxides. Some common and effective oxidant systems include:
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Sodium hypochlorite (NaOCl): A classic and cost-effective choice.
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N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS): Often used in combination with a base.
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Trichloroisocyanuric acid (TCCA): A safe and environmentally friendly option.
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Oxone® in the presence of NaCl: A green and efficient method.[3]
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tert-Butyl hypoiodite (t-BuOI): A powerful reagent for mild condition reactions.[4]
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Solvent Selection: The polarity of the solvent can influence the reaction rate. While some cycloadditions are not significantly affected by solvent polarity, others may benefit from screening solvents of varying polarities. Dichloromethane, chloroform, tetrahydrofuran (THF), and acetonitrile are commonly used. In some cases, greener solvents like water or ionic liquids have been successfully employed.[5]
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Base Selection: When a base is required for the generation of the nitrile oxide (e.g., from a hydroximoyl chloride precursor), the choice of base is important. Triethylamine (Et₃N) is a common choice, but for sensitive substrates, a weaker or sterically hindered base like diisopropylethylamine (DIPEA) may be preferable.
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Temperature Control: Most in situ generation methods are performed at room temperature. However, if dimerization is still a significant issue, cooling the reaction mixture can help to suppress this side reaction.[1] Conversely, if the reaction is very slow, gentle heating may be required, but this should be done with caution as it can also promote side reactions.
Question 3: I am struggling to purify my isoxazoline product from the furoxan byproduct. What are some effective purification strategies?
Answer: Separating the desired isoxazoline from the furoxan dimer can be challenging due to their similar polarities. However, flash column chromatography on silica gel is typically the most effective method.
Recommended Purification Protocol:
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Concentrate the Reaction Mixture: After the reaction is complete, remove the solvent under reduced pressure.
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Prepare the Column: Prepare a silica gel column using a non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate or hexane and ethyl acetate.
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Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the column.
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Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 petroleum ether:ethyl acetate). The furoxan byproduct is often less polar than the isoxazoline and should elute first.
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Gradient Elution: Gradually increase the polarity of the eluent to elute the desired isoxazoline. Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
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Combine and Concentrate: Combine the pure fractions and remove the solvent to yield the purified isoxazoline.
Tips for Better Separation:
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TLC Optimization: Before running the column, optimize the eluent system using TLC to achieve good separation between the isoxazoline and the furoxan.
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Dry Loading: If the crude product is not very soluble in the eluent, consider a dry loading technique where the crude material is adsorbed onto a small amount of silica gel before being loaded onto the column.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in nitrile oxide cycloadditions?
A1: The most common side product is a furoxan, which is the dimer of the nitrile oxide.[1] This is especially problematic for nitrile oxides that are generated too quickly or are present in high concentrations.
Q2: How does the electronic nature of the dipolarophile affect the reaction?
A2: The reactivity of the dipolarophile is a key factor. Generally, electron-deficient alkenes and alkynes react faster with nitrile oxides. The reaction is often classified based on frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile is dominant.
Q3: Can I use a one-pot procedure to synthesize the aldoxime and perform the cycloaddition?
A3: Yes, three-component reactions where the aldehyde, hydroxylamine, and alkene are reacted in a single pot to form the isoxazoline have been successfully demonstrated, offering a more streamlined and efficient process.
Q4: Are there any "green" or more environmentally friendly methods for this reaction?
A4: Yes, several greener approaches have been developed. These include the use of less hazardous oxidants like Oxone®, performing the reaction in greener solvents like water or ionic liquids, and utilizing solvent-free methods such as ball-milling.[3][5]
Data Presentation
Table 1: Comparison of Yields for in situ Nitrile Oxide Generation and Cycloaddition
| Precursor | Reagents | Dipolarophile | Yield (%) |
| Various Aldoximes | NaCl, Oxone® | Various Olefins | up to 95% |
| Various Aldoximes | t-BuOI (from t-BuOCl/NaI) | Various Alkenes and Alkynes | up to 88% |
| p-Toluyl aldoxime | NaCl, Oxone®, Na₂CO₃ (ball-milling) | Methyl acrylate | 85% |
| O-Silylated hydroxamic acids | Triflic anhydride, NEt₃ | Various Alkenes | 75 - 91% |
Experimental Protocols
Protocol 1: General Procedure for in situ Generation of Nitrile Oxides from Aldoximes using NaCl/Oxone®
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To a solution of the aldoxime (1.0 equiv) and the alkene or alkyne (1.2 equiv) in a suitable solvent (e.g., acetone/water mixture) at room temperature, add NaCl (1.1 equiv) and Oxone® (1.1 equiv).
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Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for in situ Generation of Nitrile Oxides from Aldoximes using tert-Butyl Hypoiodite (t-BuOI)
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In a reaction vessel, dissolve the aldoxime (1.0 equiv), the dipolarophile (1.0-1.5 equiv), and 2,6-lutidine (1.0 equiv) in dioxane.
-
In a separate flask, prepare t-BuOI by adding tert-butyl hypochlorite (t-BuOCl) (1.0 equiv) to a solution of sodium iodide (NaI) (1.0 equiv) in dioxane.
-
Add the freshly prepared t-BuOI solution to the mixture of the aldoxime and dipolarophile.
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Stir the reaction at room temperature and monitor by TLC.
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Once the reaction is complete, quench with aqueous sodium thiosulfate solution.
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Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in nitrile oxide cycloadditions.
References
Preventing the dimerization of nitrile oxide in isoxazole synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with nitrile oxide dimerization during isoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is nitrile oxide dimerization, and why is it a problem in isoxazole synthesis?
Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive intermediates essential for the [3+2] cycloaddition reaction to form isoxazoles and isoxazolines. However, they are prone to dimerizing to form furoxans (1,2,5-oxadiazole-2-oxides), which are undesired byproducts that reduce the yield of the target isoxazole.[1][2] This dimerization is often a rapid process, especially with simple aliphatic and aromatic nitrile oxides.[1]
Q2: What is the most effective general strategy to prevent nitrile oxide dimerization?
The most effective and widely adopted strategy is the in situ generation of the nitrile oxide in the presence of a suitable dipolarophile (e.g., an alkene or alkyne).[3] This technique ensures that the nitrile oxide is generated slowly and reacts immediately with the dipolarophile to form the desired isoxazole or isoxazoline, minimizing its concentration and thus the likelihood of dimerization.[3]
Q3: How does the structure of the nitrile oxide affect the rate of dimerization?
Steric hindrance plays a crucial role. Bulky substituents (R group) on the nitrile oxide (R-CNO) sterically hinder the approach of two nitrile oxide molecules in the orientation required for dimerization.[3] For instance, nitrile oxides bearing a large mesityl group are significantly more stable and less prone to dimerization.[3]
Q4: What role does the solvent play in controlling dimerization?
The choice of solvent can influence the stability and reactivity of the nitrile oxide. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are generally preferred.[3] Protic solvents should be avoided as they can react with the nitrile oxide. The polarity of the solvent can affect the rates of both the desired cycloaddition and the undesired dimerization, so solvent screening can be a valuable optimization step.[3]
Q5: Are there more environmentally friendly methods for generating nitrile oxides that also minimize dimerization?
Yes, "green" chemistry approaches are being developed. One such method involves the oxidation of aldoximes using Oxone® (a potassium triple salt) in the presence of sodium chloride (NaCl).[4] This method allows for the efficient in situ generation of nitrile oxides under milder, more environmentally benign conditions.[4][5]
Troubleshooting Guide
Problem 1: Significant formation of furoxan (dimer) byproduct despite in situ trapping.
| Possible Cause | Solution |
| Slow Trapping Reaction: The rate of dimerization is faster than the rate of the [3+2] cycloaddition. | Increase the concentration of the dipolarophile: A higher concentration of the trapping agent increases the probability of the desired cycloaddition.[3] |
| Use a more reactive dipolarophile: Electron-deficient alkenes and alkynes are generally more reactive towards nitrile oxides.[3] | |
| High Local Concentration of Nitrile Oxide: The nitrile oxide generation method is too rapid. | Slow down the addition of the reagent that generates the nitrile oxide (e.g., dropwise addition of a base or oxidant). |
| Suboptimal Reaction Temperature: The temperature may favor dimerization. | Maintain low reaction temperatures: Many nitrile oxide generation methods are performed at 0°C or lower to minimize both dimerization and decomposition.[3] |
Problem 2: Low or no yield of the desired isoxazole/isoxazoline product.
| Possible Cause | Solution |
| Decomposition of the Nitrile Oxide: Nitrile oxides can be unstable, especially at elevated temperatures. | Ensure rapid in situ trapping: The nitrile oxide should be generated in the presence of the dipolarophile for immediate reaction.[3] |
| Lower the reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. | |
| Incorrect Reagents or Conditions for Nitrile Oxide Generation: The chosen method may not be suitable for the specific substrate. | Verify the protocol for nitrile oxide generation. Consider alternative methods (see Experimental Protocols section). |
| Ensure all reagents are pure and dry, as impurities can interfere with the reaction. | |
| Inactive Dipolarophile: The alkene or alkyne is not reactive enough under the reaction conditions. | Use a more activated dipolarophile (e.g., one with electron-withdrawing groups). |
| Consider catalysis if applicable to the specific cycloaddition reaction. |
Data Presentation: Comparison of Nitrile Oxide Generation Methods
The following table summarizes the yields of isoxazoline/isoxazole products obtained using different in situ nitrile oxide generation methods, which inherently minimize furoxan formation.
| Nitrile Oxide Precursor | Generation Method | Dipolarophile | Solvent | Yield (%) | Reference |
| Benzaldoxime | t-BuOI, 2,6-lutidine | Styrene | Dioxane | 88 | [6] |
| O-SiᵗBuPh₂ benzhydroxamate | Tf₂O, NEt₃ | Norbornene | CH₂Cl₂ | 86 | [7] |
| 4-Methoxybenzaldoxime | NaCl, Oxone®, Na₂CO₃ (ball-milling) | N-methylmaleimide | Solvent-free | 86 | [5] |
| 3-Phenylpropanal oxime | NaCl, Oxone®, Na₂CO₃ (ball-milling) | N-methylmaleimide | Solvent-free | 82 | [5] |
| 2-(Diazoacetyl)-2H-azirine | tert-Butyl nitrite (TBN) | Phenylacetylene | DCM | 91 | [8] |
Experimental Protocols
Protocol 1: Generation of Nitrile Oxides from Oximes using t-BuOI [6][9]
This method utilizes tert-butyl hypoiodite (t-BuOI), generated in situ from t-BuOCl and NaI, for the cycloaddition of oximes to alkenes or alkynes.
-
To a solution of the aldoxime (1.0 equiv.), the alkene or alkyne (1.2 equiv.), and NaI (1.0 equiv.) in dioxane, add t-BuOCl (1.0 equiv.) at room temperature.
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Add a base, such as 2,6-lutidine (1.0 equiv.).
-
Stir the reaction mixture at room temperature for the time specified for the particular substrate (e.g., 24 hours).
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
Protocol 2: Dehydration of O-Silylated Hydroxamic Acids [7]
This procedure uses stable, crystalline O-silylated hydroxamic acids as precursors to nitrile oxides.
-
To a stirred solution of the O-SiᵗBuPh₂-protected hydroxamate (1.0 equiv.) and triethylamine (3.0 equiv.) in CH₂Cl₂ at -40 °C, add triflic anhydride (1.1 equiv.) dropwise.
-
Allow the solution to warm to 0 °C over 1 hour.
-
Add the alkene (2.0 equiv.).
-
Warm the reaction to room temperature and stir for several hours (e.g., 5 hours).
-
Perform an aqueous workup and purify the isoxazoline product by flash chromatography.
Protocol 3: NaCl/Oxone® Oxidation of Aldoximes under Ball-Milling Conditions [5]
This is a solvent-free, mechanochemical approach for nitrile oxide generation and cycloaddition.
-
In a ball-milling vessel, combine the aldoxime (1.0 mmol), alkene or alkyne (1.2 mmol), NaCl (1.0 mmol), Oxone® (1.0 mmol), and Na₂CO₃ (2.0 mmol).
-
Mill the mixture at room temperature for the required time (e.g., 30-90 minutes).
-
After the reaction, extract the product with an appropriate organic solvent and purify by chromatography.
Visualizations
Caption: Competing pathways for in situ generated nitrile oxide.
Caption: Troubleshooting workflow for isoxazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Stability of 3-Bromo-5-isoxazolecarboxaldehyde under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Bromo-5-isoxazolecarboxaldehyde under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the isoxazole ring?
The isoxazole ring is generally considered to be relatively stable against oxidizing agents and acids. However, its stability can be compromised under certain conditions, particularly in the presence of bases. The substitution pattern on the isoxazole ring plays a crucial role in its reactivity and stability.
Q2: How does the substitution pattern affect isoxazole ring stability?
Isoxazoles that are unsubstituted at the C3 and/or C5 positions can be unstable even under moderately basic conditions[1]. The presence of electron-withdrawing or electron-donating groups can also influence the electron density of the ring and, consequently, its susceptibility to nucleophilic or electrophilic attack.
Q3: What is the expected stability of this compound under acidic conditions?
Based on the general stability of isoxazole derivatives, this compound is expected to be relatively stable under mild acidic conditions. Studies on other isoxazole-containing compounds have shown resistance to ring opening at acidic pH[2][3]. However, strong acidic conditions and elevated temperatures could potentially lead to degradation over extended periods. The aldehyde group may also be susceptible to acid-catalyzed reactions.
Q4: Is this compound stable under basic conditions?
Caution is advised when using this compound under basic conditions. The isoxazole ring, particularly when substituted with an electron-withdrawing group like a bromine atom, can be susceptible to base-catalyzed ring opening[2]. The aldehyde group is also highly reactive in basic media and can undergo reactions such as aldol condensation or Cannizzaro reaction.
Q5: How does the bromine substituent at the C3 position influence stability?
The bromine atom at the C3 position is an electron-withdrawing group, which can make the isoxazole ring more susceptible to nucleophilic attack, especially under basic conditions. This can potentially facilitate the cleavage of the N-O bond, leading to ring opening.
Q6: How does the carboxaldehyde group at the C5 position affect stability?
The aldehyde group is prone to oxidation, especially in the presence of mild oxidizing agents or under basic conditions, which could lead to the formation of the corresponding carboxylic acid. Under strongly basic conditions, it may also participate in self-condensation reactions.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Low or no recovery of this compound after a reaction under basic conditions. | Degradation of the isoxazole ring. | - Perform the reaction at a lower temperature.- Use a weaker base or a non-nucleophilic base.- Reduce the reaction time.- Perform a small-scale stability test of the starting material under the reaction conditions. |
| Formation of an unexpected polar impurity when using a basic catalyst. | Oxidation of the aldehyde to a carboxylic acid. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Use deoxygenated solvents. |
| Complex mixture of products observed in a base-catalyzed reaction. | Aldol-type condensation or other side reactions of the aldehyde. | - Protect the aldehyde group before subjecting the molecule to basic conditions.- Use a less sterically hindered base.- Optimize the stoichiometry of the reactants. |
| Degradation observed during workup with aqueous acid. | Instability in strong acid. | - Use a milder acid for pH adjustment.- Minimize the exposure time to acidic conditions.- Perform the workup at a lower temperature. |
| Inconsistent reaction yields. | Variable stability of the starting material. | - Store this compound in a cool, dry, and dark place.- Check the purity of the starting material before use. |
Experimental Protocols
General Protocol for pH Stability Assessment
This protocol provides a general method for evaluating the stability of this compound at different pH values.
Materials:
-
This compound
-
Buffer solutions (e.g., pH 2, 4, 7, 9, 12)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Water (HPLC grade)
-
HPLC or UPLC-MS system
-
Thermostated incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in ACN).
-
Sample Preparation:
-
For each pH to be tested, add a small aliquot of the stock solution to a known volume of the buffer solution to achieve the desired final concentration (e.g., 10 µg/mL).
-
Prepare a "time zero" (T0) sample by immediately quenching the reaction. This can be done by adding an equal volume of organic solvent (e.g., ACN) to precipitate buffer salts and stop the degradation.
-
-
Incubation: Incubate the remaining samples at a controlled temperature (e.g., 25 °C or 37 °C).
-
Time Points: Withdraw aliquots from each pH solution at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Quenching: Immediately quench each aliquot as described in step 2.
-
Analysis: Analyze the T0 and incubated samples by HPLC or UPLC-MS. Monitor the disappearance of the parent compound and the appearance of any degradation products.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T0 sample. This data can be used to determine the degradation rate constant and half-life at each pH.
Visualizations
Caption: Logical relationship of this compound stability under different pH conditions.
Caption: Experimental workflow for assessing the pH stability of a compound.
References
Technical Support Center: Purification Challenges for Polar Isoxazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of polar isoxazole derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar isoxazole derivatives using various techniques.
Issue 1: Extraction Difficulties for Highly Water-Soluble Isoxazole Derivatives
Q: My polar isoxazole derivative is highly soluble in water. How can I efficiently extract it into an organic solvent?
A: High water solubility is a common challenge with polar compounds. Here are several strategies to improve extraction efficiency:
-
Salting Out : Saturate the aqueous layer with a salt like sodium chloride (NaCl) or ammonium sulfate.[1] This decreases the polarity of the aqueous phase, reducing the solubility of your compound and promoting its partition into the organic layer.[1]
-
Use of a More Polar Organic Solvent : Standard extraction solvents like ethyl acetate or dichloromethane may not be effective. Consider using more polar solvents such as n-butanol or a mixture of chloroform and isopropanol (e.g., 3:1 ratio), which can better solvate polar molecules.[1]
-
pH Adjustment : If your compound has acidic or basic functional groups, adjusting the pH of the aqueous layer can neutralize these groups. This makes the molecule less polar and more amenable to extraction into an organic solvent.[1]
-
Continuous Liquid-Liquid Extraction : For compounds with very high water solubility, continuous extraction can be a highly effective method.[1]
Issue 2: Poor Separation in Silica Gel Chromatography
Q: I am observing significant streaking and poor separation during silica gel column chromatography of my polar isoxazole derivative. What can I do to improve this?
A: Streaking on silica gel is a common issue with polar and particularly basic compounds due to strong interactions with the acidic silanol groups on the silica.[1] Here are some solutions:
-
Incorporate a Base or Acid Modifier :
-
For basic isoxazole derivatives, add a small amount of a base like triethylamine or ammonium hydroxide (e.g., 0.1-2%) to the mobile phase. This will compete for the acidic sites on the silica gel and reduce tailing.[2]
-
For acidic compounds, adding a small amount of acetic acid or formic acid can have a similar beneficial effect.[3]
-
-
Increase Mobile Phase Polarity : A common solvent system for very polar compounds is a mixture of dichloromethane and methanol. You can start with a low percentage of methanol and gradually increase it.[3] For very stubborn basic compounds, a mobile phase of 1-10% of a 10% ammonium hydroxide solution in methanol, added to dichloromethane, can be effective.[3]
-
Switch Stationary Phase : Consider using a different stationary phase. For extremely polar compounds, reverse-phase silica (like C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable.[3] Alumina (available in acidic, basic, and neutral forms) can also offer different selectivity.[3]
Issue 3: Recrystallization Problems
Q: My polar isoxazole derivative either "oils out" or fails to crystallize from solution. What should I do?
A: These are common problems in the recrystallization of polar compounds. Here’s how to troubleshoot:
-
If the Compound "Oils Out" : This often happens when the compound's melting point is lower than the boiling point of the solvent.[4]
-
Solution : Try using a lower-boiling point solvent system. Also, ensure you are not using too much solvent; a supersaturated solution is necessary for crystallization.
-
-
If No Crystals Form :
-
Induce Crystallization : If the solution is too dilute, slowly evaporate the solvent to increase the concentration. Scratching the inside of the flask at the solvent-air interface with a glass rod can create nucleation sites. Seeding the solution with a previously obtained pure crystal can also initiate crystallization.[1]
-
Use a Binary Solvent System (Anti-Solvent) : Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Allow the solution to cool slowly.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of isoxazole derivatives?
A1: Common impurities can include unreacted starting materials, side products from the reaction (such as dimers of nitrile oxides, i.e., furoxans), and regioisomers of the desired isoxazole product.[2]
Q2: When should I choose reverse-phase chromatography over normal-phase for my polar isoxazole derivative?
A2: Reverse-phase chromatography is generally a better choice when your compound is highly polar and water-soluble.[2] In reverse-phase, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[2] Highly polar compounds that have little to no retention on normal-phase silica will often be better retained and separated using this technique.[6]
Q3: How do I choose a suitable solvent system for recrystallization?
A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] The impurities should either be insoluble in the hot solvent or remain soluble at low temperatures.[7] It is often a process of trial and error with small amounts of your compound in different solvents. Common solvent pairs for polar compounds include ethanol-water and acetone-water.[8]
Q4: My compound seems to be decomposing on the silica gel column. How can I confirm this and what can I do?
A4: To check for decomposition, you can run a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then dry the plate and run it again in the perpendicular direction with the same solvent system. If the compound is degrading on the silica, new spots will appear off the diagonal.[3] To mitigate decomposition, you can try deactivating the silica gel with a base like triethylamine before packing the column or switch to a less acidic stationary phase like neutral alumina.[9]
Q5: What is "dry loading" and when should I use it for column chromatography?
A5: Dry loading is a technique used when your compound has poor solubility in the mobile phase.[10] To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder is then loaded onto the top of your packed column.[3]
Data Presentation
Table 1: Common Solvent Systems for Chromatography of Polar Isoxazole Derivatives
| Chromatography Type | Stationary Phase | Common Solvent Systems (Elution Strength Increases) | Modifiers for Basic Compounds | Modifiers for Acidic Compounds |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate -> 100% Ethyl Acetate | 0.1-2% Triethylamine or Ammonium Hydroxide | 0.1-2% Acetic Acid or Formic Acid |
| Dichloromethane/Methanol (e.g., 99:1 to 90:10) | ||||
| Reverse-Phase | C18 | Water/Acetonitrile (Gradient of increasing Acetonitrile) | - | 0.1% Formic Acid or Trifluoroacetic Acid |
| Water/Methanol (Gradient of increasing Methanol) | ||||
| HILIC | Silica, Amino, or other polar phase | Acetonitrile/Water (Gradient of increasing Water) | 10 mM Ammonium Formate | 0.1% Formic Acid |
Table 2: Troubleshooting Summary for Purification Techniques
| Technique | Problem | Possible Cause(s) | Suggested Solution(s) |
| Extraction | Low recovery of polar compound | High water solubility of the compound. | Add salt to the aqueous phase ("salting out"). Use a more polar organic solvent (e.g., n-butanol). Adjust the pH to neutralize ionizable groups. |
| Normal-Phase Chromatography | Streaking/Tailing | Strong interaction of basic compounds with acidic silica. | Add a basic modifier (e.g., triethylamine) to the eluent. |
| Compound stuck at the origin | Compound is too polar for the mobile phase. | Increase the polarity of the mobile phase (e.g., add methanol to dichloromethane). | |
| No retention (elutes with solvent front) | Compound is not polar enough for the chosen solvent system. | Decrease the polarity of the mobile phase. | |
| Reverse-Phase Chromatography | No retention of polar compound | Compound has a higher affinity for the polar mobile phase than the non-polar stationary phase. | Use a highly aqueous mobile phase. Employ a more polar stationary phase (e.g., embedded polar group). Use ion-pairing chromatography. |
| Recrystallization | Oiling out | Melting point of the compound is below the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| No crystal formation | Solution is not supersaturated. Lack of nucleation sites. | Concentrate the solution. Scratch the flask. Add a seed crystal. |
Experimental Protocols
Protocol 1: Salting-Out Extraction
-
Dissolve the crude reaction mixture in water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add a saturated solution of sodium chloride (brine) or solid sodium chloride until the aqueous phase is saturated.
-
Add an appropriate organic solvent (e.g., ethyl acetate, n-butanol).
-
Shake the separatory funnel vigorously, venting frequently.
-
Allow the layers to separate.
-
Collect the organic layer.
-
Repeat the extraction of the aqueous layer with the organic solvent 2-3 times.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Silica Gel Column Chromatography with a Basic Modifier
-
Solvent System Selection : Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that gives your target compound an Rf value of approximately 0.2-0.3.[2] Add 0.5% triethylamine to the chosen solvent system.
-
Column Packing : Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack.
-
Sample Loading : Dissolve the crude compound in a minimal amount of the mobile phase. Alternatively, use the dry loading technique if the compound is not very soluble in the eluent.[2]
-
Elution : Begin eluting with the mobile phase, either isocratically or with a gradually increasing polarity.
-
Fraction Collection and Analysis : Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation : Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization using a Binary Solvent System
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a hot "good" solvent (e.g., ethanol) until the solid just dissolves.[7]
-
While the solution is still hot, slowly add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.[5]
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the flask to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
Mandatory Visualization
Caption: General purification workflow for polar isoxazole derivatives.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. selekt.biotage.com [selekt.biotage.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
Side reactions involving the aldehyde group during coupling reactions.
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with aldehydes in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the aldehyde group so prone to side reactions during coupling reactions?
A1: The aldehyde functional group is highly reactive due to the electrophilic nature of its carbonyl carbon and the presence of a reactive C-H bond. This makes it susceptible to oxidation, nucleophilic attack, and reactions under both acidic and basic conditions often employed in coupling chemistry, leading to byproducts and reduced yields.[1]
Q2: What are the most common side reactions involving aldehydes in coupling chemistry?
A2: The most prevalent side reactions include:
-
Oxidation: The aldehyde is easily oxidized to a carboxylic acid, especially in the presence of mild oxidizing agents or even air.[2][3]
-
Cannizzaro Reaction: Under strong basic conditions, two molecules of a non-enolizable aldehyde (lacking α-hydrogens) can disproportionate to form a primary alcohol and a carboxylic acid.[4][5]
-
Aldol Condensation: In the presence of acid or base, aldehydes with α-hydrogens can self-condense to form β-hydroxy aldehydes, which can subsequently dehydrate to α,β-unsaturated aldehydes.[6]
-
Premature Reduction: In reactions like reductive amination, a strong reducing agent can reduce the aldehyde to an alcohol before it can form the desired imine intermediate.[7]
Q3: When should I consider protecting the aldehyde group?
A3: Protection is recommended when your reaction conditions involve strong bases, strong nucleophiles (like Grignard reagents), or reducing agents that are not selective for the desired transformation.[8][9] Protecting the aldehyde as an acetal is a robust strategy to prevent unwanted side reactions, allowing you to perform chemistry on other parts of the molecule.[8]
Troubleshooting Guides
This section addresses specific issues encountered during experiments.
Issue 1: Low yield in reductive amination due to aldehyde reduction to an alcohol.
Q: I'm performing a reductive amination, but a significant portion of my starting aldehyde is being converted to the corresponding alcohol, lowering my desired amine yield. What's happening and how can I fix it?
A: This is a common side reaction where the reducing agent prematurely reduces the aldehyde. The issue arises because many common reducing agents, like sodium borohydride (NaBH₄), can reduce both the intermediate imine and the starting aldehyde.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aldehyde reduction in reductive amination.
Solutions:
-
Change the Reducing Agent: Switch from a general-purpose reductant like NaBH₄ to a milder, more selective agent such as Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN). These reagents are less reactive towards aldehydes and preferentially reduce the protonated iminium ion intermediate.[7][10]
-
Adopt a Stepwise Procedure: First, mix the aldehyde and amine in a suitable solvent (often with a catalytic amount of acid like acetic acid) to form the imine. Monitor this step by TLC or LC-MS. Once imine formation is complete, add the reducing agent. This prevents the reducing agent from being present at the same time as a high concentration of the starting aldehyde.
Quantitative Impact of Reducing Agent Choice
| Reducing Agent | Selectivity | Typical Side Product | Notes |
| Sodium Borohydride (NaBH₄) | Low | Alcohol (from aldehyde) | Reduces both aldehydes and imines.[7] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | None (if pH controlled) | Selective for imines at neutral to slightly acidic pH.[10] Can release toxic cyanide.[11] |
| Sodium Triacetoxyborohydride (STAB) | High | None | Mild, non-toxic alternative to NaBH₃CN.[7] |
Issue 2: Formation of alcohol and carboxylic acid byproducts under basic conditions (Cannizzaro Reaction).
Q: My reaction is run under basic conditions with an aromatic aldehyde (no α-hydrogens). I'm isolating the desired product along with a corresponding alcohol and a carboxylic acid. What is this side reaction?
A: You are observing the Cannizzaro reaction. This is a base-induced disproportionation where one molecule of the aldehyde is reduced to an alcohol, and another is oxidized to a carboxylic acid. This reaction is second order in aldehyde and first order in base, so it is highly concentration-dependent.[4]
Reaction Mechanism:
Caption: Simplified mechanism of the Cannizzaro reaction.
Solutions:
-
Reduce Base Concentration: If possible, lower the concentration of the base to disfavor the third-order kinetics of the Cannizzaro reaction.
-
Use a "Crossed" Cannizzaro Strategy: If the Cannizzaro reaction is unavoidable but you want to preserve your valuable aldehyde, add a cheap, highly reactive "sacrificial" aldehyde like formaldehyde. Formaldehyde will be preferentially oxidized to formate, reducing your valuable aldehyde to the desired alcohol with a higher yield.[4][5]
-
Protect the Aldehyde: The most robust solution is to protect the aldehyde as an acetal before subjecting it to strongly basic conditions.[1]
Yield Comparison: Standard vs. Crossed Cannizzaro
| Reaction Type | Aldehyde Reactants | Product Distribution (Theoretical) |
| Standard Cannizzaro | 2x Benzaldehyde | 50% Benzyl Alcohol, 50% Benzoic Acid[4] |
| Crossed Cannizzaro | 1x Benzaldehyde + 1x Formaldehyde | >95% Benzyl Alcohol, >95% Formic Acid[5][12] |
Issue 3: Unwanted self-condensation of an aliphatic aldehyde (Aldol Reaction).
Q: I am trying to perform a coupling reaction with an aliphatic aldehyde, but I am getting a complex mixture and higher molecular weight byproducts.
A: Your aldehyde is likely undergoing a base or acid-catalyzed Aldol condensation. This occurs when an enol or enolate of one aldehyde molecule attacks the carbonyl of a second molecule. This is only possible for aldehydes that have α-hydrogens.[6]
Solutions:
-
Control Temperature: Keep the reaction temperature low (e.g., -78 °C) to minimize the rate of enolate formation.
-
Use a Non-Nucleophilic Base: If a base is required, use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) to pre-form the enolate quantitatively before adding the coupling partner.[13]
-
Slow Addition: Add the enolizable aldehyde slowly to the reaction mixture containing your other reactant. This keeps the instantaneous concentration of the free aldehyde low, disfavoring self-condensation.[14]
-
Protect the Aldehyde: Convert the aldehyde to an acetal to completely prevent enolate formation.
Experimental Protocols
Protocol 1: Acetal Protection of an Aldehyde using p-TsOH
This protocol describes the formation of a cyclic acetal, a common protecting group that is stable to basic and nucleophilic conditions.[1][15]
Materials:
-
Aldehyde (e.g., 5-Bromonicotinaldehyde) (1.0 equiv)
-
Ethylene glycol (1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equiv, catalytic)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add the aldehyde, toluene (to a concentration of ~0.2 M), ethylene glycol, and a catalytic amount of p-TsOH·H₂O.[1]
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion.[15]
-
Monitor the reaction by TLC until all the starting aldehyde is consumed (typically 2-4 hours).[1]
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by water and brine.[15]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude protected aldehyde can often be used in the next step without further purification.
Protocol 2: Selective Reductive Amination using STAB
This one-pot protocol is designed to minimize the side reaction of aldehyde reduction.
Materials:
-
Aldehyde (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the aldehyde and amine in DCM or DCE. If the amine is an HCl salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
(Optional) Add a catalytic amount of glacial acetic acid to facilitate imine formation. Stir for 20-60 minutes at room temperature.
-
Add STAB in one portion. The reaction is often mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 1-24 hours).
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude amine product for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 3. quora.com [quora.com]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. snscourseware.org [snscourseware.org]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. journal.uinjkt.ac.id [journal.uinjkt.ac.id]
- 13. benchchem.com [benchchem.com]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Protecting Group Strategies for 3-Bromo-5-isoxazolecarboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-isoxazolecarboxaldehyde. Here, you will find detailed information on protecting group strategies for the aldehyde functionality, enabling more complex synthetic manipulations.
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended strategy for protecting the aldehyde group in this compound?
The most common and robust method for protecting the aldehyde group is to convert it into a cyclic acetal, typically a 1,3-dioxolane, by reacting it with ethylene glycol in the presence of an acid catalyst.[1][2][3] This strategy is widely applicable to aldehydes and is compatible with the isoxazole ring system.
Q2: Why is acetal protection a good choice for this specific molecule?
Acetal protecting groups are ideal for this compound for several reasons:
-
Stability: Acetals are stable under neutral to strongly basic conditions, as well as in the presence of many nucleophiles and organometallic reagents.[1][2]
-
Robustness of the Isoxazole Ring: The isoxazole ring is generally stable under the acidic conditions required for acetal formation and the subsequent acidic hydrolysis for deprotection. However, strong basic conditions should be approached with caution as they can lead to ring opening of the isoxazole.
-
Ease of Formation and Cleavage: The formation of the cyclic acetal is typically a high-yielding reaction, and its removal (deprotection) can be achieved under relatively mild acidic conditions.
Q3: Are there alternative protecting groups for the aldehyde on this compound?
While cyclic acetals are the most common, other options include:
-
Acyclic Acetals: Formed from simple alcohols like methanol or ethanol. These are generally less stable than cyclic acetals.
-
Thioacetals: Formed from thiols, they are more stable to acidic conditions than acetals but require more specialized deprotection methods, often involving heavy metal salts or strong oxidizing agents.
For most applications involving this compound, the 1,3-dioxolane (from ethylene glycol) offers the best balance of stability and ease of handling.
Troubleshooting Guides
Acetal Protection of this compound
Issue 1: The protection reaction is slow or does not go to completion.
-
Possible Cause 1: Insufficient removal of water. Acetal formation is an equilibrium reaction. The water produced must be removed to drive the reaction to completion.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene or benzene. Alternatively, add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture.[4]
-
-
Possible Cause 2: Inactive catalyst. The acid catalyst may be old or hydrated.
-
Solution: Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (p-TSA) or a Lewis acid like boron trifluoride etherate.
-
-
Possible Cause 3: Steric hindrance or electronic effects. The electron-withdrawing nature of the bromo-isoxazole ring may slightly deactivate the aldehyde.
-
Solution: Increase the reaction temperature (within the stability limits of the starting material) and/or increase the reaction time. Using a larger excess of the diol can also help shift the equilibrium.
-
Issue 2: Side reactions or decomposition of the starting material is observed.
-
Possible Cause 1: The reaction temperature is too high. While heat can drive the reaction, excessive temperatures may lead to decomposition.
-
Solution: Monitor the reaction closely by TLC. If decomposition is observed, reduce the reaction temperature and prolong the reaction time. Consider using a milder catalyst.
-
-
Possible Cause 2: The acid catalyst is too strong. Strong, non-volatile acids can be difficult to remove and may cause degradation during workup or purification.
-
Solution: Use a catalytic amount of a milder, solid-supported acid catalyst that can be easily filtered off, or a volatile acid that can be removed under vacuum.
-
Acetal Deprotection
Issue 1: The deprotection is slow or incomplete.
-
Possible Cause 1: Insufficiently acidic conditions. The hydrolysis of the acetal requires an acidic environment.
-
Solution: Increase the concentration of the acid or switch to a stronger acid. Gentle heating can also accelerate the reaction. A common method involves using a mixture of an acid (e.g., HCl) in a water/acetone mixture.
-
-
Possible Cause 2: Low solubility of the protected compound. The acetal may not be fully dissolved in the reaction medium, limiting its contact with the acid.
-
Solution: Add a co-solvent such as THF or acetone to improve solubility.
-
Issue 2: Degradation of the deprotected aldehyde.
-
Possible Cause 1: The deprotected aldehyde is unstable under the reaction conditions. Prolonged exposure to strong acid and heat can sometimes lead to side reactions.
-
Solution: Monitor the reaction progress by TLC and work up the reaction as soon as the starting material is consumed. Use milder deprotection conditions, such as a weaker acid or lower temperatures.
-
-
Possible Cause 2: The isoxazole ring is sensitive to the conditions. While generally stable, harsh acidic conditions could potentially affect the isoxazole ring.
-
Solution: Employ milder deprotection methods. For sensitive substrates, methods using catalytic amounts of a Lewis acid in wet organic solvents have been reported to be effective.
-
Experimental Protocols
Protection of this compound as a 1,3-Dioxolane
This protocol is a general procedure adapted for the specific substrate. Optimization may be required.
Materials:
-
This compound
-
Ethylene glycol (1.5 - 2.0 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TSA, 0.05 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and purification
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound, toluene, and ethylene glycol.
-
Add the catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC analysis indicates complete consumption of the starting aldehyde.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Deprotection of 3-Bromo-5-(1,3-dioxolan-2-yl)isoxazole
This protocol is based on a literature procedure for a similar substrate and may require optimization.
Materials:
-
3-Bromo-5-(1,3-dioxolan-2-yl)isoxazole
-
Acetone
-
1N Hydrochloric acid (HCl)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and purification
Procedure:
-
Dissolve the protected aldehyde, 3-Bromo-5-(1,3-dioxolan-2-yl)isoxazole, in a 1:1 mixture of acetone and water.
-
Add 1N HCl (e.g., 5 equivalents).
-
Heat the reaction mixture (e.g., to 90°C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization as needed.
Data Summary
The following table summarizes typical conditions for acetal protection and deprotection. Note that specific yields for this compound are not widely reported and may vary.
| Reaction | Reagents and Conditions | Typical Yield | Reference |
| Protection (Acetal Formation) | Ethylene glycol, p-TSA, Toluene, Reflux with Dean-Stark | Good to Excellent | General Knowledge |
| Deprotection (Acetal Hydrolysis) | 1N HCl, Acetone/Water (1:1), 90°C | 65% (for a similar substrate) |
Visualizations
Caption: Workflow for the protection and deprotection of this compound.
Caption: Troubleshooting logic for low yield in acetal protection.
References
Minimizing byproduct formation in the synthesis of isoxazoles.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation and overcoming common challenges during the synthesis of isoxazoles.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition reaction is producing a significant amount of furoxan byproduct. How can I minimize its formation?
A1: Furoxan formation is a common side reaction resulting from the dimerization of the nitrile oxide intermediate.[1][2] To minimize this, it is crucial to keep the concentration of the nitrile oxide low throughout the reaction. This can be achieved by the slow, in situ generation of the nitrile oxide.[1]
Several methods for the in situ generation of nitrile oxides have been developed:
-
From Aldoximes: Using mild oxidants like N-chlorosuccinimide (NCS), Oxone, or tert-butyl hypoiodite (t-BuOI).[3][4]
-
From Hydroximoyl Chlorides: Slow addition of a base, such as triethylamine, to a mixture of the hydroximoyl chloride and the alkyne.[2]
Lowering the reaction temperature can also help to reduce the rate of dimerization.[1]
Q2: I am struggling with poor regioselectivity in the synthesis of disubstituted isoxazoles, obtaining a mixture of 3,4- and 3,5-isomers. How can I control the regiochemical outcome?
A2: Achieving high regioselectivity is a common challenge in isoxazole synthesis. The outcome is influenced by steric and electronic factors of both the nitrile oxide and the dipolarophile.[5]
For the preferential synthesis of 3,5-disubstituted isoxazoles :
-
Catalyst Selection: Copper(I)-catalyzed "click" cycloaddition reactions with terminal alkynes reliably yield the 3,5-isomer.[5][6][7] Ruthenium catalysts can also be employed for this purpose.[6]
-
Reaction Conditions: The use of less polar solvents can favor the formation of the 3,5-isomer.[1]
For the preferential synthesis of 3,4-disubstituted isoxazoles :
-
Alternative Synthetic Routes:
-
Enamine-based [3+2] Cycloaddition: A metal-free approach involving the reaction of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) is highly regiospecific for 3,4-disubstituted isoxazoles.[8][9][10]
-
Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles by using a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂).[1][11][12]
-
Q3: My isoxazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A3: Low yields can be attributed to several factors, including nitrile oxide instability, low substrate reactivity, and suboptimal reaction conditions.[1][13]
Here are some troubleshooting strategies:
-
Optimize Nitrile Oxide Generation: As mentioned in Q1, use in situ generation methods to minimize decomposition and dimerization.[1]
-
Enhance Substrate Reactivity: For electron-poor alkynes, consider using a catalyst to improve the reaction rate.[13] Steric hindrance on either reactant can also significantly slow down the reaction.
-
Screen Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Experiment with a range of solvents from polar to non-polar.[5]
-
Temperature: While higher temperatures can increase the reaction rate, they may also lead to decomposition. Temperature screening is recommended to find the optimal balance.[1]
-
Base: When generating nitrile oxides from hydroximoyl halides, the choice and stoichiometry of the base are critical.[1]
-
-
Consider Alternative Energy Sources:
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Furoxan Byproduct | Dimerization of nitrile oxide intermediate due to high concentration.[1][2] | Employ slow, in situ generation of the nitrile oxide from an aldoxime or hydroximoyl chloride.[1][3] Lowering the reaction temperature can also be beneficial.[1] |
| Poor Regioselectivity (Mixture of Isomers) | Suboptimal reaction conditions or inherent substrate properties.[5] | For 3,5-isomers, use a Cu(I) catalyst with terminal alkynes.[5][6] For 3,4-isomers, consider an enamine-based cycloaddition or cyclocondensation of β-enamino diketones with a Lewis acid.[8][11] |
| Low Yield | Nitrile oxide decomposition, low substrate reactivity, or unfavorable conditions.[1][13] | Optimize in situ nitrile oxide generation.[1] Screen solvents, temperature, and base.[1][5] Consider using catalysts or alternative energy sources like ultrasound or microwaves.[13] |
| Formation of Polymeric Byproducts | High reaction temperatures leading to resinification.[15] | Carefully control and optimize the reaction temperature. |
| Difficulty in Product Purification | Similar polarities of the product and byproducts. | Optimize column chromatography conditions, including the choice of silica gel and eluent system.[16][17] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition
This protocol describes the synthesis of 3,5-disubstituted isoxazoles using an in situ generation of nitrile oxide from an aldoxime, followed by a copper-catalyzed cycloaddition with a terminal alkyne.
Materials:
-
Aldoxime (1.1 mmol)
-
Terminal Alkyne (1.0 mmol)
-
Copper(I) Iodide (CuI) (5 mol%)
-
N-Chlorosuccinimide (NCS) (1.2 mmol)
-
Triethylamine (1.5 mmol)
-
Solvent (e.g., THF or Toluene)
Procedure:
-
To a solution of the terminal alkyne (1.0 mmol), aldoxime (1.1 mmol), and CuI (5 mol%) in the chosen solvent, add triethylamine (1.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add NCS (1.2 mmol) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.[1]
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine-based [3+2] Cycloaddition
This metal-free protocol allows for the highly regioselective synthesis of 3,4-disubstituted isoxazoles.[8][9]
Materials:
-
Aldehyde (1.0 mmol)
-
Pyrrolidine (1.2 mmol)
-
N-hydroximidoyl chloride (1.1 mmol)
-
Triethylamine (1.5 mmol)
-
Non-polar solvent (e.g., Toluene)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).
-
Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
The intermediate 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazole is formed.
-
This intermediate is then oxidized to yield the final 3,4-disubstituted isoxazole.
Protocol 3: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Cyclocondensation of β-Enamino Diketones
This method utilizes a Lewis acid to direct the regioselective cyclocondensation to form 3,4-disubstituted isoxazoles.[11][12]
Materials:
-
β-Enamino diketone (0.5 mmol)
-
Hydroxylamine hydrochloride (0.6 mmol)
-
Pyridine (0.7 mmol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol)
-
Acetonitrile (4 mL)
Procedure:
-
To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).
-
Add BF₃·OEt₂ (1.0 mmol, 2.0 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 3,4-disubstituted isoxazole.[1][18]
Data Summary
Table 1: Comparison of Reaction Conditions on Regioselectivity in the Synthesis of Disubstituted Isoxazoles from β-Enamino Diketones [11]
| Entry | Solvent | Additive | Ratio of 3,4- to 3,5-isomer | Total Yield (%) |
| 1 | EtOH | None | 30:70 | 85 |
| 2 | MeCN | None | 45:55 | 70 |
| 3 | MeCN | Pyridine | 55:45 | 75 |
| 4 | MeCN | BF₃·OEt₂ (1.0 equiv) & Pyridine | 80:20 | 72 |
| 5 | MeCN | BF₃·OEt₂ (2.0 equiv) & Pyridine | 90:10 | 79 |
Table 2: Effect of Reaction Conditions on the Yield of 5-Arylisoxazoles [13]
| Entry | Method | Solvent | Catalyst | Yield (%) |
| 1 | Conventional Heating | Ethanol | None | 56-80 |
| 2 | Ultrasound Irradiation | Ethanol | None | 84-96 |
| 3 | Ultrasound Irradiation | Ethanol-Water | Fe₃O₄@MAP-SO₃H | up to 92 |
Visualizations
Caption: Minimizing Furoxan Byproduct Formation.
Caption: Strategies for Regioselectivity Control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. eresearchco.com [eresearchco.com]
- 8. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Isoxazole synthesis [organic-chemistry.org]
- 11. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Purification [chem.rochester.edu]
- 18. rsc.org [rsc.org]
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to 3-Bromo- vs. 3-Chloro-Isoxazole Derivatives in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the isoxazole scaffold is a cornerstone of molecular design. The strategic functionalization of this heterocycle, particularly at the 3-position, is pivotal for modulating biological activity and optimizing physicochemical properties. The choice between 3-bromo- and 3-chloro-isoxazole derivatives as synthetic precursors is a critical decision that balances reactivity, cost, and reaction compatibility. This guide provides an objective comparison of the reactivity of these two classes of halogenated isoxazoles in key synthetic transformations, supported by established chemical principles and experimental data from analogous systems.
Executive Summary
The relative reactivity of 3-bromo- and 3-chloro-isoxazole derivatives is primarily dictated by the nature of the carbon-halogen bond and the specific reaction mechanism. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, 3-bromo-isoxazoles are generally more reactive. This heightened reactivity is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.
Conversely, in nucleophilic aromatic substitution (SNA r) reactions, the reactivity order is less straightforward. While bromide is a better leaving group than chloride, the reaction rate is often governed by the initial nucleophilic attack on the isoxazole ring. The higher electronegativity of chlorine can render the C3 position more electrophilic, potentially leading to faster reaction rates for 3-chloro-isoxazole derivatives when the nucleophilic addition is the rate-determining step.
Data Presentation: A Comparative Overview of Reactivity
While direct, head-to-head quantitative comparisons for a single pair of 3-bromo- and 3-chloro-isoxazole derivatives across various reactions are not extensively documented in a single source, the following table summarizes the well-established reactivity trends and expected outcomes based on analogous heterocyclic systems. These trends provide a reliable framework for selecting the appropriate starting material for a desired transformation.
| Reaction Type | 3-Bromo-Isoxazole Derivative | 3-Chloro-Isoxazole Derivative | Rationale for Reactivity Difference |
| Suzuki-Miyaura Coupling | Higher reactivity, milder conditions, often higher yields. | Lower reactivity, may require more forcing conditions (higher temperature, more active catalyst). | The C-Br bond is weaker than the C-Cl bond, facilitating the rate-determining oxidative addition to the Pd(0) catalyst.[1] |
| Sonogashira Coupling | Generally more reactive and provides higher yields under standard conditions. | Less reactive, often requiring higher catalyst loading, higher temperatures, or more specialized ligands. | Similar to Suzuki coupling, the oxidative addition of the C-Br bond is more facile than that of the C-Cl bond.[1] |
| Buchwald-Hartwig Amination | Preferred substrate for milder reaction conditions and a broader range of amines. | Can be a viable substrate, but may necessitate more sophisticated and bulky phosphine ligands to achieve comparable efficiency. | The oxidative addition step is again the key differentiator in reactivity.[2] |
| Nucleophilic Aromatic Substitution (SNA r) | Generally a better leaving group. Favored when C-X bond cleavage is the rate-determining step. | The C3 position is more electrophilic due to the higher electronegativity of chlorine. May be more reactive if nucleophilic attack is the rate-determining step. | The balance between the electrophilicity of the reaction center and the leaving group ability of the halide determines the overall reaction rate. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for key transformations involving 3-halo-isoxazole derivatives.
Suzuki-Miyaura Coupling
-
Reaction: 3-Bromo-5-methylisoxazole with Phenylboronic Acid
-
Procedure: To a solution of 3-bromo-5-methylisoxazole (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (8 mL), ethanol (1 mL), and water (1 mL) is added sodium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the reaction mixture is heated to 100 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-phenyl-5-methylisoxazole.
Sonogashira Coupling
-
Reaction: 3-Bromo-5-phenylisoxazole with Phenylacetylene
-
Procedure: To a flame-dried Schlenk tube are added 3-bromo-5-phenylisoxazole (1.0 mmol), phenylacetylene (1.1 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol). The tube is evacuated and backfilled with argon. Degassed triethylamine (3 mL) and DMF (3 mL) are added via syringe. The reaction mixture is stirred at 80 °C for 6 hours. After completion, the mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite®. The filtrate is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to yield 3-(phenylethynyl)-5-phenylisoxazole.
Buchwald-Hartwig Amination
-
Reaction: 3-Chloro-5-methylisoxazole with Morpholine
-
Procedure: In an oven-dried, argon-flushed flask, 3-chloro-5-methylisoxazole (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) with a suitable phosphine ligand (e.g., XPhos, 0.08 mmol) are combined. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100 °C for 16 hours. The reaction is then cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give 3-(morpholino)-5-methylisoxazole.
Visualizing Reaction Pathways
To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycles and logical workflows.
Conclusion
The selection between 3-bromo- and 3-chloro-isoxazole derivatives is a strategic decision contingent on the specific synthetic transformation. For palladium-catalyzed cross-coupling reactions, 3-bromo-isoxazoles are the substrates of choice, offering higher reactivity and often leading to superior yields under milder conditions. However, the cost-effectiveness and ready availability of 3-chloro-isoxazoles, coupled with advancements in catalyst technology, make them increasingly viable alternatives, particularly for large-scale syntheses where reaction optimization can overcome their inherent lower reactivity. In the case of nucleophilic aromatic substitution, a careful consideration of the reaction mechanism and the nature of the nucleophile is necessary to predict the more reactive substrate. This guide provides the foundational knowledge for researchers to make informed decisions in the design and execution of their synthetic strategies involving these valuable isoxazole building blocks.
References
Spectroscopic Comparison of 3-Bromo-5-isoxazolecarboxaldehyde and Its Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key chemical scaffolds is paramount. This guide provides a comparative analysis of the spectroscopic data for derivatives of 3-Bromo-5-isoxazolecarboxaldehyde, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public spectroscopic data for this compound itself, this guide focuses on a selection of its derivatives to illustrate the influence of various substituents on their spectral properties.
This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate the identification and characterization of these compounds. Detailed experimental protocols for these analytical techniques are also provided to support the replication and expansion of these findings in a research setting.
Comparative Spectroscopic Data
The following tables present a summary of the spectroscopic data for several derivatives of this compound, offering a clear comparison of their key spectral features.
Table 1: ¹H NMR Spectroscopic Data of this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 3-Bromo-5-(chloromethyl)isoxazole | - | Data not publicly available. |
| 3-Bromo-5-(N-Boc)aminomethylisoxazole | - | Data not publicly available.[1] |
| 3-Bromo-5-phenyl-4,5-dihydroisoxazole | - | Data not publicly available in detail, but listed in PubChem.[2] |
Table 2: ¹³C NMR Spectroscopic Data of this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 3-Bromo-5-(chloromethyl)isoxazole | - | Data not publicly available. |
| 3-Bromo-5-(N-Boc)aminomethylisoxazole | - | Data not publicly available.[1] |
| 3-Bromo-5-phenyl-4,5-dihydroisoxazole | - | Data not publicly available in detail, but listed in PubChem.[2] |
Table 3: IR Spectroscopic Data of this compound Derivatives
| Compound | Sample Prep | Key Absorption Bands (cm⁻¹) |
| 3-Bromo-5-(chloromethyl)isoxazole | - | Data not publicly available. |
| 3-Bromo-5-(N-Boc)aminomethylisoxazole | - | Data not publicly available.[1] |
| 3-Bromo-5-phenyl-4,5-dihydroisoxazole | - | Data not publicly available.[2] |
Table 4: Mass Spectrometry Data of this compound Derivatives
| Compound | Ionization Method | [M+H]⁺ or M⁺ (m/z) |
| 3-Bromo-5-(chloromethyl)isoxazole | - | Data not publicly available. |
| 3-Bromo-5-(N-Boc)aminomethylisoxazole | - | Data not publicly available.[1] |
| 3-Bromo-5-phenyl-4,5-dihydroisoxazole | GC-MS | Data available in SpectraBase.[2] |
Note: While specific data for the listed derivatives were not fully available in the public domain, the provided links and citations can be a starting point for further investigation.
Experimental Protocols
The following are generalized yet detailed methodologies for the key spectroscopic experiments cited in the analysis of isoxazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the isoxazole derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for proton spectra.
-
Data Acquisition:
-
¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.
-
¹³C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: The sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Liquid/Oil Samples: A thin film of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional groups and bond vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization:
-
Electron Ionization (EI): Used for volatile compounds, often coupled with GC. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of compounds, including those that are less volatile or thermally labile. The sample is dissolved in a suitable solvent and sprayed through a charged capillary, forming ionized droplets.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio. For high-resolution mass spectrometry (HRMS), the exact mass is determined to help elucidate the elemental composition.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized isoxazole derivative.
Caption: General Workflow for Spectroscopic Analysis of Isoxazole Derivatives.
References
A Comparative Guide to the Biological Activity of 3-Bromo-5-isoxazolecarboxaldehyde and Other Heterocyclic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the documented biological activities of various heterocyclic aldehydes, with a special focus on the potential of 3-Bromo-5-isoxazolecarboxaldehyde. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes existing research on related isoxazole structures and other key heterocyclic aldehydes to offer a predictive comparison and highlight areas for future investigation.
Executive Summary
Heterocyclic aldehydes are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide examines the biological profiles of several key five-membered heterocyclic aldehydes, including furan-2-carboxaldehyde, thiophene-2-carboxaldehyde, and pyrrole-2-carboxaldehyde, and contrasts them with the anticipated activities of this compound. The isoxazole moiety, particularly when halogenated, is associated with a range of antimicrobial and cytotoxic activities. This suggests that this compound holds significant promise as a bioactive molecule, warranting further empirical study.
Comparative Biological Activity: A Data-Driven Overview
Table 1: Summary of Biological Activities of Selected Heterocyclic Aldehydes
| Compound | Biological Activity | Reported IC₅₀ / MIC Values | References |
| Furan-2-carboxaldehyde & Derivatives | Antibacterial, Antifungal | MICs ranging from 122.1–295 µg/mL against various bacterial and fungal strains for some derivatives. | |
| Thiophene-2-carboxaldehyde & Derivatives | Antimicrobial, Antifungal, Antioxidant | MICs for some derivatives against C. neoformans reported at 17 µg/mL. Thiophene-2-carboxamide derivatives have shown significant activity against P. aeruginosa, S. aureus, and B. subtilis. | |
| Pyrrole-2-carboxaldehyde & Derivatives | NQO1 Inducing Activity, Potential Antidiabetic | A derivative showed strong NQO1 inducing activity at 100 µg/mL. | |
| 3-Bromo-isoxazole/isoxazoline Derivatives (Related Structures) | Antifungal, Anticancer, Nrf2/HO-1 Axis Activation | Derivatives have shown broad-spectrum antifungal activity. Spirocyclic 3-bromo-4,5-dihydroisoxazole derivatives have shown potent inhibitory activity against human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH). |
Note: The data for 3-Bromo-isoxazole/isoxazoline derivatives are from structurally related compounds and not this compound itself. These are included to provide an informed projection of potential activity.
Experimental Protocols: Methodologies for Biological Evaluation
The following are generalized experimental protocols commonly employed in the assessment of the biological activities of heterocyclic compounds. These methods are foundational for any future comparative studies involving this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized suspension in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under conditions suitable for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
-
Cell Seeding: Human cancer cell lines (e.g., NCI-H292) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Potential Signaling Pathways and Mechanisms of Action
The biological activity of heterocyclic aldehydes can be attributed to their interaction with various cellular targets and signaling pathways.
General Mechanism of Action for Heterocyclic Aldehydes
The aldehyde functional group is an electrophilic center that can react with nucleophilic residues in biomolecules, such as the amino groups of lysine or the sulfhydryl groups of cysteine in proteins. This can lead to enzyme inhibition or disruption of protein function, contributing to their antimicrobial and cytotoxic effects.
Caption: General mechanism of action for heterocyclic aldehydes.
Nrf2/HO-1 Pathway Activation by Isoxazole Derivatives
Studies on 3-bromo-4,5-dihydroisoxazole derivatives have shown their ability to activate the Nrf2/HO-1 antioxidant response pathway. This pathway is a key regulator of cellular defense against oxidative stress. Electrophilic compounds can react with cysteine residues in Keap1, a repressor of Nrf2, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 induces the expression of antioxidant genes, including heme oxygenase-1 (HO-1).
Caption: Nrf2/HO-1 pathway activation by 3-bromo-isoxazole derivatives.
Conclusion and Future Directions
The existing literature strongly supports the biological significance of heterocyclic aldehydes. While furan, thiophene, and pyrrole-based aldehydes have established antimicrobial and other biological activities, the isoxazole scaffold, particularly with bromine substitution, presents a compelling case for potent bioactivity. The lack of direct comparative data for this compound underscores a significant research gap.
Future studies should prioritize the synthesis and rigorous biological evaluation of this compound. Direct, head-to-head comparisons with other heterocyclic aldehydes using standardized protocols will be crucial to definitively establish its place in the landscape of bioactive small molecules. Furthermore, elucidation of its mechanism of action and exploration of its effects on relevant signaling pathways will be vital for any potential therapeutic development.
Novel Isoxazole Derivatives Demonstrate Potent In Vitro Anticancer Activity: A Comparative Guide
For Immediate Release:
[City, State] – [Date] – New research highlights the significant potential of novel isoxazole derivatives as effective anticancer agents. A comprehensive analysis of recent studies reveals that these compounds exhibit potent cytotoxic activity against a range of human cancer cell lines. This guide provides a comparative overview of their in vitro performance, detailed experimental protocols, and insights into their mechanisms of action, offering valuable information for researchers and drug development professionals.
Isoxazole-based compounds are emerging as a promising class of small molecule inhibitors targeting various oncogenic pathways.[1] Their versatility allows for the development of derivatives that can induce apoptosis, inhibit key enzymes like aromatase and topoisomerase, and disrupt tubulin polymerization.[2][3][4] This guide focuses on the comparative anticancer activity of these novel derivatives, presenting quantitative data, experimental methodologies, and visual representations of their cellular effects.
Comparative Anticancer Activity of Isoxazole Derivatives
The in vitro cytotoxic effects of various novel isoxazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cancer cell growth, are summarized in the table below. This data allows for a quantitative comparison of the potency of different derivatives.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Indole-3-isoxazole-5-carboxamides | 5a (3,4,5-trimethoxyphenyl moiety) | Huh7 (Liver) | 0.7 | Doxorubicin | - |
| 5a | Mahlavu (Liver) | 1.5 | Doxorubicin | - | |
| 5a | SNU475 (Liver) | 1.4 | Doxorubicin | - | |
| 5r | HepG2 (Liver) | 1.5 | Doxorubicin | - | |
| 5t | Huh7 (Liver) | 4.7 | Doxorubicin | - | |
| 3-(4,5-dihydroisoxazol-5-yl)indoles | DHI1 (4a) | Jurkat (Leukemia) | 21.83 ± 2.35 | Cisplatin | - |
| DHI1 (4a) | HL-60 (Leukemia) | 19.14 ± 0.18 | Cisplatin | - | |
| Isoxazole-Amide Analogues | 2d | HeLa (Cervical) | 15.48 | - | - |
| 2d, 2e | Hep3B (Liver) | ~23 | - | - | |
| 2a | MCF-7 (Breast) | 39.80 | - | - | |
| 4,5-diarylisoxazole | Compound 10 | Multiple Lines | 0.04 - 12 | - | - |
| Compound 8 | - | 0.75 | Combretastatin A-4 | 1.2 | |
| Compound 9 | HeLa (Cervical) | 0.022 | - | - | |
| Compound 9 | HepG2 (Liver) | 0.065 | - | - | |
| 4-(Trifluoromethyl)isoxazoles | TTI-4 | MCF-7 (Breast) | 2.63 | - | - |
| 3,4-isoxazolediamides and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines | Compound 2 | K562 (Leukemia) | 18.01 ± 0.69 nM | - | - |
| Compound 5 | K562 (Leukemia) | 35.2 ± 6.2 nM | - | - | |
| Isoxazole-based carboxamides, ureates, and hydrazones | Compound 8 | HepG2 (Liver) | 0.84 | Sorafenib | 3.99 |
| Compound 10a | HepG2 (Liver) | 0.79 | Sorafenib | 3.99 | |
| Compound 10c | HepG2 (Liver) | 0.69 | Sorafenib | 3.99 |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain the desired test concentrations.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug).[5]
-
-
MTT Incubation:
-
After the desired treatment period (e.g., 48 or 72 hours), add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of the formazan solution using a microplate reader at a wavelength of 570 nm.[6]
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined from the dose-response curve.[6]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with the isoxazole derivatives at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the isoxazole compounds and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain with a solution containing PI and RNase.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Mechanism of Action: Targeting Key Signaling Pathways
Many novel isoxazole derivatives exert their anticancer effects by targeting crucial signaling pathways involved in tumor growth, proliferation, and survival. Two prominent targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Heat Shock Protein 90 (HSP90).
VEGFR-2 Signaling Pathway Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[6] Isoxazole derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its activation.[6] This blockade inhibits downstream signaling cascades, leading to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.[6]
Caption: Inhibition of the VEGFR-2 signaling pathway by a novel isoxazole derivative.
HSP90 Signaling Pathway Inhibition
HSP90 is a molecular chaperone that is crucial for the stability and function of numerous oncogenic proteins, known as "client proteins," which are involved in cell growth, proliferation, and survival.[7][8] By inhibiting HSP90, isoxazole derivatives lead to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[8]
References
- 1. espublisher.com [espublisher.com]
- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to Isoxazoles: A Guide for Researchers
For researchers, scientists, and drug development professionals, the isoxazole scaffold is a privileged structure due to its prevalence in a wide range of biologically active compounds. The efficient construction of this five-membered heterocycle is therefore a critical aspect of synthetic chemistry. This guide provides an objective, data-driven comparison of the most common synthetic routes to isoxazoles, focusing on the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of β-dicarbonyl compounds with hydroxylamine.
This comparison guide delves into the mechanisms, advantages, limitations, and quantitative performance of these methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic strategy.
At a Glance: Key Synthetic Routes to Isoxazoles
Two primary methodologies dominate the synthesis of the isoxazole ring, each with distinct advantages and disadvantages. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction scale.
-
Method 1: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition): This powerful and versatile method involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. A key feature is the in situ generation of the often-unstable nitrile oxide from stable precursors.[1]
-
Method 2: Condensation of β-Dicarbonyl Compounds with Hydroxylamine: This classical approach, also known as the Claisen isoxazole synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine.[1][2]
Method 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes
The Huisgen 1,3-dipolar cycloaddition is a cornerstone for the construction of isoxazole rings, offering a high degree of versatility and control.[1] The reaction proceeds via a concerted, pericyclic mechanism involving the 4π-electrons of the nitrile oxide and the 2π-electrons of the alkyne.[1] This concerted nature leads to high stereospecificity. The regioselectivity, which dictates the substitution pattern on the resulting isoxazole (e.g., 3,5-disubstituted vs. 3,4-disubstituted), is primarily governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[1] Typically, the reaction of terminal alkynes with nitrile oxides regioselectively yields 3,5-disubstituted isoxazoles.[1]
A significant advantage of this method is the ability to generate the reactive nitrile oxide intermediate in situ from stable precursors such as aldoximes (via oxidation) or primary nitro compounds (via dehydration).[1] This allows for convenient one-pot, multi-component reactions.[1]
Advantages:
-
High Versatility: A broad range of functional groups on both the alkyne and the nitrile oxide precursor are well-tolerated.[1]
-
High Regioselectivity: Generally affords 3,5-disubstituted isoxazoles with high selectivity, particularly with terminal alkynes.[1]
-
Mild Conditions: Many contemporary protocols, including metal-free options, operate under mild reaction conditions, avoiding the need for harsh reagents or high temperatures.[1]
-
One-Pot Procedures: The in situ generation of nitrile oxides facilitates streamlined one-pot syntheses.[1]
Disadvantages:
-
Nitrile Oxide Instability: The nitrile oxide intermediate can be prone to dimerization to form furoxans, necessitating careful control of reaction conditions for its in situ generation.[1]
-
Stoichiometric Reagents: The generation of the nitrile oxide often requires stoichiometric amounts of oxidizing or halogenating agents.[1]
Quantitative Data for 1,3-Dipolar Cycloaddition
| Nitrile Oxide Precursor | Alkyne | Conditions | Yield (%) | Reference |
| Benzaldehyde oxime | Phenylacetylene | NCS, Et3N, DMF, 60 °C | 85 | [3] |
| 4-Methoxybenzaldehyde oxime | Phenylacetylene | NCS, Et3N, DMF, 60 °C | 80 | [3] |
| Benzaldehyde oxime | 1-Octyne | NCS, Et3N, DMF, 60 °C | 75 | [3] |
| 4-Chlorobenzaldehyde oxime | Phenylacetylene | NCS, Et3N, DMF, 60 °C | 88 | [3] |
| Benzaldehyde oxime | Phenylacetylene | ChCl:urea DES, NaOH, NCS, 50 °C | 91 | [1][4] |
| 4-Nitrobenzaldehyde oxime | Phenylacetylene | ChCl:urea DES, NaOH, NCS, 50 °C | 85 | [4] |
| 2-Naphthaldehyde oxime | Phenylacetylene | ChCl:urea DES, NaOH, NCS, 50 °C | 89 | [4] |
| Benzaldehyde oxime | Ethyl propiolate | ChCl:urea DES, NaOH, NCS, 50 °C | 78 | [4] |
Method 2: Condensation of β-Dicarbonyl Compounds with Hydroxylamine
This classical method provides a straightforward route to isoxazoles from readily available starting materials. The reaction involves the nucleophilic attack of hydroxylamine on one of the carbonyl carbons of the β-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic isoxazole ring.[1][2]
A significant challenge with this method, particularly with unsymmetrical β-diketones, is the lack of regiocontrol, often leading to a mixture of regioisomers that can be difficult to separate.[1][2] However, modern adaptations using β-enamino diketones have largely overcome this limitation. The enamine moiety directs the initial attack of hydroxylamine to the ketone carbonyl, leading to the formation of a single major regioisomer with high selectivity.[5][6]
Advantages:
-
Readily Available Starting Materials: β-Dicarbonyl compounds are common and easily accessible reagents.[1]
-
Operational Simplicity: The condensation reaction is often straightforward to perform.[1]
-
Excellent Regiocontrol (with β-enamino diketones): Modern variations of this method allow for the highly selective synthesis of specific regioisomers.[5][6]
Disadvantages:
-
Poor Regioselectivity (with β-diketones): The classical method with unsymmetrical β-diketones often results in mixtures of isomers.[1][2]
-
Harsh Conditions: Some traditional protocols may require harsh reaction conditions.[5]
Quantitative Data for Condensation of β-Dicarbonyl Compounds
| β-Dicarbonyl Compound | Conditions | Product Regioisomer(s) | Yield (%) | Reference |
| Acetylacetone | Hydroxylamine hydrochloride, Acetic acid | 3,5-Dimethylisoxazole | 16.39 | [2] |
| 1-Phenyl-1,3-butanedione | Hydroxylamine hydrochloride, EtOH, reflux | Mixture of 3-methyl-5-phenylisoxazole and 5-methyl-3-phenylisoxazole | - | [5] |
| Ethyl benzoylacetate | Hydroxylamine hydrochloride, Pyridine, EtOH, reflux | 3-Phenyl-5-isoxazolone | 85 | [5] |
| β-Enamino diketone (from 1-(4-nitrophenyl)-1,3-butanedione) | NH2OH·HCl, Pyridine, MeCN, rt | 5-Methyl-3-(4-nitrophenyl)isoxazole (major) | 87 (mixture) | [5][6] |
| β-Enamino diketone (from 1-(4-nitrophenyl)-1,3-butanedione) | NH2OH·HCl, EtOH, reflux | 3-Methyl-5-(4-nitrophenyl)isoxazole (major) | 87 (mixture) | [5][6] |
| β-Enamino diketone (from 1-(4-methoxyphenyl)-1,3-butanedione) | NH2OH·HCl, Pyridine, MeCN, rt | 5-Methyl-3-(4-methoxyphenyl)isoxazole (major) | 90 (mixture) | [5][6] |
| β-Enamino diketone (from 1-(4-methoxyphenyl)-1,3-butanedione) | NH2OH·HCl, EtOH, reflux | 3-Methyl-5-(4-methoxyphenyl)isoxazole (major) | 90 (mixture) | [5][6] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Diphenylisoxazole via 1,3-Dipolar Cycloaddition
This protocol is adapted from a general procedure for the one-pot synthesis of 3,5-disubstituted isoxazoles in a deep eutectic solvent (DES).[4]
Materials:
-
Benzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
N-Chlorosuccinimide (NCS)
-
Phenylacetylene
-
Choline chloride
-
Urea
-
Ethyl acetate
-
Water
Procedure:
-
Preparation of DES: Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating gently until a clear, homogeneous liquid is formed.
-
Oxime Formation: To a stirred solution of benzaldehyde (212 mg, 2 mmol) in the ChCl:urea DES (1 mL), add hydroxylamine hydrochloride (139 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol). Stir the resulting mixture at 50 °C for one hour.[1]
-
Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) (400 mg, 3 mmol) to the mixture and continue stirring at 50 °C for three hours.[1]
-
Cycloaddition: Add phenylacetylene (204 mg, 2 mmol) to the reaction mixture and continue stirring at 50 °C for four hours.[1]
-
Work-up: After the reaction is complete, quench the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).[1]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford 3,5-diphenylisoxazole.
Protocol 2: Synthesis of 3,5-Dimethylisoxazole via Condensation of Acetylacetone
This protocol describes the classical synthesis of 3,5-dimethylisoxazole.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydroxylamine hydrochloride
-
Glacial acetic acid
-
Sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (0.1 mol) in glacial acetic acid (50 mL).
-
Addition of Hydroxylamine: To the stirred solution, add hydroxylamine hydrochloride (0.1 mol) portion-wise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2 hours.
-
Work-up: Allow the mixture to cool to room temperature and then pour it into a beaker containing ice water (200 mL).
-
Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation to yield 3,5-dimethylisoxazole.[2]
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows for the two primary synthetic routes to isoxazoles.
Caption: Workflow for 1,3-Dipolar Cycloaddition.
Caption: Workflow for β-Dicarbonyl Condensation.
Strategic Selection of a Synthetic Route
The choice between these two powerful methods depends on several factors:
-
Desired Substitution Pattern: For 3,5-disubstituted isoxazoles, the 1,3-dipolar cycloaddition is generally the method of choice due to its high regioselectivity with terminal alkynes. For other substitution patterns, particularly when specific regiocontrol is required, the condensation of β-enamino diketones offers a significant advantage.[5][6]
-
Availability of Starting Materials: The accessibility of the required alkyne and nitrile oxide precursor versus the corresponding β-dicarbonyl compound will influence the decision.
-
Functional Group Tolerance: While both methods can tolerate a range of functional groups, the milder conditions often employed in modern 1,3-dipolar cycloaddition protocols may be advantageous for sensitive substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Evaluating the inhibitory activity of isoxazole derivatives against specific enzymes.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of various isoxazole derivatives against key enzymatic targets. The information is supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.
Isoxazole-containing compounds have emerged as a significant class of heterocyclic molecules in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Their diverse pharmacological profiles, including anti-inflammatory, anticancer, and antimicrobial properties, are often attributed to their ability to selectively inhibit specific enzymes.[3][4] This guide focuses on the comparative inhibitory efficacy of isoxazole derivatives against two critical enzyme families: cyclooxygenases (COX) and carbonic anhydrases (CA).
Comparative Inhibitory Activity
The inhibitory potential of isoxazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the in vitro inhibitory activities of selected isoxazole derivatives against COX-1, COX-2, and various carbonic anhydrase isoforms.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase enzymes, particularly COX-2, are key mediators of inflammation.[5] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| C3 | COX-2 | 0.93 ± 0.01 | - | [6] |
| C5 | COX-2 | 0.85 ± 0.04 | - | [6] |
| C6 | COX-2 | - | - | [6] |
| IXZ3 | COX-2 | 0.95 | - | [4][7] |
| A13 | COX-1 | 0.064 | 4.63 | [8] |
| A13 | COX-2 | 0.013 | 4.63 | [8] |
Note: A higher selectivity index indicates greater selectivity for COX-2.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[9][10]
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| AC1 | Carbonic Anhydrase | 368.2 | [2] |
| AC2 | Carbonic Anhydrase | 112.3 ± 1.6 | [2][9] |
| AC3 | Carbonic Anhydrase | 228.4 ± 2.3 | [2][9] |
| AC4 | Carbonic Anhydrase | 483.0 | [2] |
| Sulfamethoxazole Derivative S2 | hCA IX | 0.177 ± 0.008 | [11] |
| Sulfamethoxazole Derivative S2 | hCA XII | 0.102 ± 0.006 | [11] |
| Sulfamethoxazole Derivative S3 | hCA IX | 0.08 ± 0.003 | [11] |
| Sulfamethoxazole Derivative S3 | hCA XII | 0.199 ± 0.011 | [11] |
| Sulfamethoxazole Derivative S8 | hCA IX | 1.017 ± 0.049 | [11] |
| Sulfamethoxazole Derivative S8 | hCA XII | 1.848 ± 0.12 | [11] |
| Sulfamethoxazole Derivative S9 | hCA IX | 0.121 ± 0.006 | [11] |
| Sulfamethoxazole Derivative S9 | hCA XII | 0.543 ± 0.03 | [11] |
| Sulfamethoxazole Derivative S15 | hCA IX | 0.411 ± 0.02 | [11] |
| Sulfamethoxazole Derivative S15 | hCA XII | 0.158 ± 0.009 | [11] |
| Acetazolamide (Standard) | Carbonic Anhydrase | 18.6 | [2] |
Experimental Protocols
The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Colorimetric)
This assay measures the peroxidase component of COX enzymes by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[12]
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Test isoxazole derivatives (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Arachidonic Acid (substrate)
-
Colorimetric substrate (e.g., TMPD)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 590-611 nm
Procedure:
-
Prepare Reagents: Dilute the assay buffer, heme, and COX enzymes to their working concentrations as specified by the assay kit manufacturer.
-
Set up the Assay Plate:
-
Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.
-
100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of the appropriate COX enzyme.
-
Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of the appropriate COX enzyme, and 10 µl of the test isoxazole derivative solution at various concentrations.
-
-
Pre-incubation: Incubate the plate at 25°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the Reaction: Add 10 µl of Arachidonic Acid solution to all wells to start the enzymatic reaction.
-
Add Colorimetric Substrate: After a brief incubation, add the colorimetric substrate.
-
Measure Absorbance: Immediately read the absorbance of the plate at 590 nm using a plate reader in kinetic or endpoint mode.
-
Calculate Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the inhibitor wells to the 100% initial activity wells. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vitro Carbonic Anhydrase Inhibition Assay (Fluorescence-Based)
This assay is based on the principle of indicator displacement. A fluorescent indicator binds to the carbonic anhydrase, leading to fluorescence quenching. A competitive inhibitor will displace the indicator, resulting in the recovery of fluorescence.[8]
Materials:
-
Purified carbonic anhydrase enzyme
-
Fluorescent indicator dye
-
Test isoxazole derivatives (inhibitors)
-
Assay Buffer
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare Solutions: Prepare solutions of the carbonic anhydrase enzyme, fluorescent indicator, and test inhibitors in the assay buffer.
-
Enzyme-Indicator Complex Formation: In the wells of the microplate, mix the carbonic anhydrase enzyme with the fluorescent indicator and incubate to allow for complex formation and subsequent fluorescence quenching.
-
Add Inhibitors: Add various concentrations of the test isoxazole derivatives to the wells containing the enzyme-indicator complex.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the inhibitor to displace the fluorescent indicator.
-
Measure Fluorescence: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent indicator.
-
Data Analysis: The increase in fluorescence intensity is proportional to the amount of indicator displaced by the inhibitor. The percentage of inhibition is calculated, and IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.
Visualizing the Mechanisms
To better understand the context of isoxazole derivative activity, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: Simplified COX-2 signaling pathway in inflammation.
Caption: General workflow for evaluating enzyme inhibitory activity.
References
- 1. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.aalto.fi [research.aalto.fi]
- 5. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Structure-Activity Relationship of Isoxazole-Based Compounds: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of isoxazole-based compounds across different therapeutic areas. The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry due to its diverse biological activities.[1][2] This guide summarizes key quantitative data, details experimental protocols for cited studies, and visualizes important biological pathways and workflows to facilitate the rational design of novel isoxazole-based therapeutics.
The versatility of the isoxazole ring allows for structural modifications that can significantly enhance pharmacological properties, leading to the development of potent and selective agents for various diseases, including cancer, microbial infections, and inflammatory conditions.[2][3] Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for optimizing lead compounds and developing next-generation therapeutics.
Comparative Anticancer Activity of Isoxazole Derivatives
Isoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[4][5][6] The following tables summarize the cytotoxic activity (IC50 values) of representative isoxazole-based compounds against various cancer cell lines, providing a comparative overview of their potency.
Table 1: Cytotoxic Activity of Isoxazole-Amide Derivatives
| Compound | Linker | R Group | MCF-7 IC50 (µM) | HeLa IC50 (µM) | Hep3B IC50 (µM) |
| 2a | -NHCO- | 4-Methoxyphenyl | 39.80 | - | Inactive |
| 2d | -NHCO- | 3,4,5-Trimethoxyphenyl | Inactive | 15.48 | ~23 |
| 2e | -NHCO- | 4-Chlorophenyl | Inactive | Inactive | ~23 |
Data sourced from a study on novel isoxazole-amide analogues.[2][3][7][8]
Table 2: Cytotoxic Activity of Isoxazole-Naphthalene Derivatives against MCF-7 Cells
| Compound | R Group (at Phenyl Ring) | IC50 (µM) |
| 5b | 4-Methoxy | Potent |
| 5j | 4-Ethoxy | 1.23 |
| Cisplatin | - | 15.24 |
Data from a study on isoxazole-naphthalene derivatives as tubulin polymerization inhibitors.[9]
Table 3: Cytotoxic Activity of Trifluoromethyl-Isoxazoles against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| TTI-4 | MCF-7 | 2.63 |
| BG-45 (Standard) | MCF-7 | - |
Data from a study on 4-(trifluoromethyl)isoxazoles.[10]
The SAR studies of these anticancer agents reveal several key insights. For instance, in the isoxazole-amide series, the nature and position of substituents on the phenyl ring dramatically influence cytotoxicity and cell line selectivity.[2][3][7][8] In the isoxazole-naphthalene series, electron-donating groups like methoxy and ethoxy at the para position of the phenyl ring enhance the antiproliferative activity against breast cancer cells.[9] Furthermore, the introduction of a trifluoromethyl group at the 4-position of the isoxazole ring has been shown to significantly boost anticancer activity.[10]
Comparative Antimicrobial Activity of Isoxazole Derivatives
The isoxazole scaffold is also a key component in the development of novel antimicrobial agents to combat the rise of drug-resistant pathogens.[1] The following table presents the minimum inhibitory concentration (MIC) values of various isoxazole derivatives against clinically relevant bacterial strains.
Table 4: Antibacterial Activity of N3, N5-di(substituted)isoxazole-3,5-diamines
| Compound | R Group | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| 178d | 4-Fluorophenyl | 117 | 100 |
| 178e | 4-Chlorophenyl | 110 | 95 |
| 178f | 4-Bromophenyl | 95 | - |
| Cloxacillin | - | 120 | 100 |
Data from a study on novel N3, N5-di(substituted)isoxazole-3,5-diamine derivatives.[6]
Table 5: Antibacterial Activity of Quinazolinone-Based Isoxazoles
| Compound | R Group | Bacterial Strain | MIC (µM) |
| 4d | 4-Bromophenyl | Gram (+/-) | 0.012 |
| 6d | 4-Bromophenyl | Gram (+/-) | 0.012 |
| Ampicillin | - | Gram (+/-) | - |
Data from a study on quinazolinone based isoxazole and isoxazoline hybrid compounds.[11]
SAR analysis of antimicrobial isoxazole derivatives indicates that the presence of electron-withdrawing groups, such as halogens (F, Cl, Br), on the phenyl ring generally enhances antibacterial activity.[6] Specifically, para-substitution appears to be favorable for potency.[6] The potent activity of the 4-bromophenyl substituted compounds in the quinazolinone-isoxazole hybrid series further underscores the importance of this structural feature.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide summaries of key experimental protocols cited in the literature for the evaluation of isoxazole-based compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[12][13]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[13]
-
Compound Treatment: Cells are treated with various concentrations of the isoxazole compounds for a specified duration (e.g., 48 or 72 hours).[12]
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.[13]
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[12]
Antimicrobial Screening (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1]
-
Preparation of Materials: Stock solutions of isoxazole compounds are prepared in a suitable solvent like DMSO. Bacterial strains are cultured in Mueller-Hinton Broth (MHB).[1]
-
Serial Dilutions: Two-fold serial dilutions of the isoxazole compounds are prepared in a 96-well microtiter plate containing sterile broth.[1]
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.[1]
-
Controls: Growth (broth and inoculum), sterility (broth only), and positive (standard antibiotic) controls are included.[1]
-
Incubation: Plates are incubated at 37°C for 18-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.[9][14]
-
Reaction Setup: The purified kinase, its specific substrate, and various concentrations of the isoxazole compound are combined in a reaction buffer in a 96-well plate.[14]
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.[14]
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified using various methods, such as radioactivity (using [γ-³²P]ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™).[9][14]
-
Data Analysis: The IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is determined.[14]
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[5][15]
-
Cell Treatment: Cancer cells are treated with the isoxazole compound at its IC50 concentration for a specific time (e.g., 24 or 48 hours).[15][16]
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified to determine if the compound induces cell cycle arrest at a specific phase.[5][15]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the drug discovery process for isoxazole-based compounds, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. staff.najah.edu [staff.najah.edu]
- 4. iris.unipa.it [iris.unipa.it]
- 5. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
Efficacy of 3-Bromo-Isoxazoline and 3-Bromo-4,5-dihydroisoxazole Derivatives in Cancer Cell Lines: A Comparative Guide
A comprehensive review of the current literature reveals a notable absence of specific studies on the anticancer efficacy of 3-Bromo-5-isoxazolecarboxaldehyde derivatives. However, substantial research is available on the closely related classes of 3-bromo-isoxazoline and 3-bromo-4,5-dihydroisoxazole derivatives, which have demonstrated significant potential as anticancer agents. This guide provides a detailed comparison of the efficacy of these derivatives across various cancer cell lines, supported by experimental data and an examination of their mechanisms of action.
Comparative Cytotoxicity
The anticancer activity of 3-bromo-isoxazoline and 3-bromo-4,5-dihydroisoxazole derivatives has been evaluated in a range of cancer cell lines, with a particular focus on pancreatic ductal adenocarcinoma (PDAC). The half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required for 50% inhibition of cell growth in vitro, is a key metric for comparing the potency of these compounds.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Bromo-isoxazoline | AXP-3019 | PANC-1 (Pancreatic) | ~10 | [1][2] |
| AXP-3019 | MIA PaCa-2 (Pancreatic) | ~10 | [1][2] | |
| AXP-3009 | MIA PaCa-2 (Pancreatic) | ~10 | [1][2] | |
| 3-Bromo-4,5-dihydroisoxazole | Spirocyclic compound 11 | Pancreatic Cancer Cell Lines (unspecified) | Not specified, but strongly reduced cell growth | [3][4] |
| 3-bromo-5-phenyl-4,5-dihydroisoxazole (Compound 1) | THP-1 (Human monocytic leukemia) | Non-toxic up to 100 µM | [5] |
Mechanisms of Action
Research into the anticancer mechanisms of 3-bromo-isoxazoline and 3-bromo-4,5-dihydroisoxazole derivatives has elucidated two primary signaling pathways through which they exert their effects: inhibition of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and activation of the Nrf2/HO-1 pathway.
GAPDH Inhibition and Induction of Apoptosis
A significant body of evidence points to the inhibition of the glycolytic enzyme GAPDH as a primary mechanism of action for these compounds, particularly in pancreatic cancer cells.[1][2][3][4][6][7] Cancer cells often exhibit a high rate of glycolysis (the Warburg effect), making them particularly vulnerable to the disruption of this pathway. By covalently binding to the catalytic cysteine residue of GAPDH, these isoxazoline derivatives inhibit its function, leading to a depletion of cellular energy and metabolic intermediates. This metabolic stress ultimately triggers programmed cell death pathways, namely apoptosis and autophagy.[1][2][6][7]
Nrf2/HO-1 Pathway Activation
Certain 3-bromo-4,5-dihydroisoxazole derivatives have been shown to activate the Nrf2/HO-1 signaling pathway.[5] The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, it is kept inactive by Keap1. Electrophilic compounds, such as these isoxazole derivatives, can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 induces the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[5][8][9][10] While this pathway is often associated with cellular protection, its role in cancer is complex and can be context-dependent.
Experimental Protocols
The evaluation of the anticancer activity of these isoxazole derivatives typically involves a series of in vitro cell-based assays. A general workflow is outlined below.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11]
-
Cell Seeding: Cancer cells are plated in 96-well plates at an optimal density and allowed to attach overnight.
-
Compound Treatment: Cells are then treated with various concentrations of the isoxazole derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization and Absorbance Measurement: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.[11]
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed.
-
Staining: Cells are then stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Gel Electrophoresis: The protein extracts are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., GAPDH, Nrf2, HO-1) and then with secondary antibodies conjugated to an enzyme.
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal, allowing for the visualization and quantification of the target proteins.
Conclusion
While specific data on this compound derivatives remains elusive, the available research on 3-bromo-isoxazoline and 3-bromo-4,5-dihydroisoxazole derivatives highlights a promising class of compounds with significant anticancer activity, particularly against pancreatic cancer. Their mechanisms of action, primarily through the inhibition of GAPDH and modulation of the Nrf2/HO-1 pathway, offer compelling targets for further drug development. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of these and other novel isoxazole-based anticancer agents. Further research is warranted to synthesize and evaluate the specific efficacy of this compound derivatives to determine if they share or exceed the anticancer potential of their closely related chemical cousins.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of the Nrf2/HO-1 Signaling Pathway Contributes to the Protective... [wisdomlib.org]
- 10. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-5-isoxazolecarboxaldehyde: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and disposal protocols for 3-Bromo-5-isoxazolecarboxaldehyde (CAS No. 220780-57-4). Researchers, scientists, and professionals in drug development must adhere to strict protocols to ensure personal safety and environmental compliance when handling and disposing of this chemical.
I. Hazard Identification and Safety Precautions
Key Hazard Information:
| Hazard Category | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity (if swallowed) | H302: Harmful if swallowed | P264, P270, P301 + P312, P330, P501 |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302 + P352, P321, P332 + P313, P362 |
| General | P405: Store locked up. |
This data is compiled from available Safety Data Sheets. Always refer to the specific SDS for the product you are using.
Personal Protective Equipment (PPE):
To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved equivalents.
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn. Ensure that skin contact is avoided.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.
II. Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. The following procedure outlines the necessary steps for its safe disposal.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealable hazardous waste container.
-
The container should be made of a non-reactive material.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.
-
-
Waste Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure the waste container is stored away from incompatible materials.
-
-
Arranging for Disposal:
-
Disposal of this chemical waste must be handled by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.
-
Contact your EHS department to schedule a pickup and for any specific institutional requirements.
-
-
Spill Management:
-
Minor Spills: In the case of a small spill, avoid breathing vapors and ensure adequate ventilation. Absorb the spill with an inert material such as vermiculite, sand, or earth. Place the contaminated material into the designated hazardous waste container.
-
Major Spills: For larger spills, evacuate the area immediately and contact your institution's emergency response team.
-
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the manufacturer's Safety Data Sheet (SDS) and your institution's specific safety protocols. Always consult with your EHS department for guidance on chemical handling and disposal.
Essential Safety and Operational Guide for 3-Bromo-5-isoxazolecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 3-Bromo-5-isoxazolecarboxaldehyde (CAS: 220780-57-4) in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to prevent exposure. The primary hazards associated with this and structurally similar chemicals include skin irritation, eye irritation, and potential harm if swallowed or inhaled.[1][2][3] The required Personal Protective Equipment (PPE) is your first line of defense against these hazards.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. | To prevent skin contact.[4] |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield may be required for splash hazards. | To protect eyes from dust particles and splashes.[4] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes.[4] For larger quantities or splash risks, a chemical-resistant apron is advised. | To prevent accidental skin exposure and contamination of personal clothing.[5] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a certified chemical fume hood.[1] If ventilation is inadequate or for handling large quantities, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | To prevent inhalation of dust or vapors.[4] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Before handling the compound, ensure you have reviewed the Safety Data Sheet (SDS).[1]
-
Don all required PPE as specified in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and materials within the fume hood to minimize movement of the compound in open air.
-
-
Handling:
-
Conduct all handling of this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
When weighing the solid, use a draft shield if necessary to prevent dispersal.
-
Carefully transfer the compound to the reaction vessel, avoiding the creation of dust.
-
-
Cleanup:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect in a dedicated, clearly labeled "Halogenated Organic Waste" container.[6] The container must be chemically compatible and have a secure, tight-fitting lid. |
| Contaminated Labware & PPE | Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the chemical should be placed in a sealed bag and disposed of as hazardous waste. Non-disposable glassware should be decontaminated before reuse. |
| Empty Containers | Empty containers should be rinsed with a suitable solvent, and the rinsate collected as halogenated organic waste. Dispose of the rinsed container in accordance with institutional and local regulations. |
| Spill Cleanup Material | In case of a spill, use an inert absorbent material to contain and collect the spilled chemical. Place the contaminated absorbent material in a sealed, labeled container for disposal as hazardous waste.[6] |
General Disposal Guidelines:
-
Never dispose of this compound down the drain or in the regular trash.[6]
-
All waste must be disposed of through a licensed hazardous waste management company.[6]
-
Follow all institutional, local, and national regulations for the disposal of hazardous waste.[1]
Emergency Procedures
| Situation | First Aid Measures |
| If Inhaled | Move the person to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| In Case of Skin Contact | Immediately take off contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1] If skin irritation occurs, get medical advice/attention. |
| In Case of Eye Contact | Rinse cautiously with water for at least 15 minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[1][2] |
| If Swallowed | Rinse mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1] |
In the event of a large spill or fire, evacuate the area and contact your institution's emergency response team. For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] Wear self-contained breathing apparatus for firefighting if necessary.[3]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
